Ceftriaxone
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8-/t9-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUVRVFOQPIGI-SPQHTLEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O7S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104376-79-6 (di-hydrochloride salt), 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) | |
| Record name | Ceftriaxone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0022773 | |
| Record name | Ceftriaxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.05e-01 g/L | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73384-59-5 | |
| Record name | Ceftriaxone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftriaxone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftriaxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftriaxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceftriaxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTRIAXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75J73V1629 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>155 °C, > 155 °C | |
| Record name | Ceftriaxone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftriaxone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015343 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Synthesis and Advanced Derivatization of Ceftriaxone
Established Synthetic Pathways for Ceftriaxone Production
The industrial synthesis of this compound is a well-established process that primarily revolves around the strategic assembly of its core components. Two principal methods have been historically employed, both starting from a common advanced intermediate. google.com
Precursor Compounds and Intermediate Derivatization in this compound Synthesis
The synthesis of this compound relies on the convergence of three key precursor molecules. The foundation of the molecule is the cephalosporin (B10832234) nucleus, 7-aminocephalosporanic acid (7-ACA) , which is typically derived from the fermentation product Cephalosporin C through chemical or enzymatic hydrolysis. entrepreneurindia.coresearchgate.netniir.org
The first major derivatization step involves the modification of the 7-ACA core at the 3-position. 7-ACA is reacted with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (also known as TTZ or triazinone) to displace the acetoxy group, yielding the key intermediate 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) . google.comresearchgate.net This reaction is a cornerstone of this compound synthesis.
The second critical component is the C-7 acyl side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (SMIA). The synthesis of this side chain is a multi-step process in itself, often starting from simpler molecules like 4-chloroacetoacetic ester which is oximized and then reacted with thiourea (B124793) to form the aminothiazole ring. prepchem.comgoogle.com The specific (Z)- or syn-isomer is crucial for the antibiotic's activity. google.comgoogle.com
| Precursor Compound | Chemical Name | Role in Synthesis |
| 7-ACA | 7-aminocephalosporanic acid | The core β-lactam nucleus of the antibiotic. entrepreneurindia.coniir.org |
| TTZ | 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine | Provides the C-3 side chain, which is characteristic of this compound. researchgate.net |
| SMIA | (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid | Forms the C-7 acyl side chain, critical for antimicrobial spectrum and potency. prepchem.comresearchgate.net |
| 7-ACT | 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid | Key intermediate formed by linking 7-ACA and TTZ; it is subsequently acylated to form this compound. google.comresearchgate.net |
Key Reaction Steps and Catalytic Considerations
With the 7-ACT intermediate in hand, the final step is the acylation of its 7-amino group with the SMIA side chain. The primary methods for achieving this are:
Method I (Direct Acylation): This approach involves activating the carboxylic acid of the SMIA side chain to facilitate the amide bond formation with 7-ACT. google.com A common strategy is to convert SMIA into a highly reactive thiobenzothiazole ester, known as an AE active ester . researchgate.netgoogle.com The condensation reaction between 7-ACT and the AE active ester is typically carried out in an organic solvent with an organic base, such as triethylamine (B128534), acting as a catalyst and acid scavenger. researchgate.netgoogle.com Another activation method involves converting the SMIA into an acid chloride. google.comresearchgate.net
Method II (Thiourea Cyclization): An alternative pathway involves acylating 7-ACT with a (Z)-4-halo-2-methoxyimino-butyric acid derivative. google.com This forms an intermediate which is then reacted with thiourea . The thiourea attacks the halo-substituted carbon, leading to the in-situ formation and cyclization of the 2-aminothiazole (B372263) ring, thus completing the side chain and yielding this compound. google.comgoogle.com
Catalysis is crucial for efficiency and yield. Organic bases like triethylamine or tetramethylguanidine are frequently used to neutralize acids formed during the reaction and to facilitate the coupling. google.comresearchgate.netgoogle.com Modern process improvements focus on "one-pot" syntheses, where the intermediate 7-ACT is not isolated as a solid but is used as an organic solution for the subsequent acylation step, simplifying the operation, reducing solvent waste, and shortening the production cycle. google.comgoogle.com
Advanced Synthetic Methodologies for Novel this compound Analogues
Beyond established production, research explores more advanced and sustainable methods, including stereoselective techniques and biocatalysis, to synthesize novel this compound derivatives.
Stereoselective Synthesis Approaches for this compound Derivatives
The biological activity of this compound is highly dependent on its specific stereochemistry, particularly the (6R,7R) configuration of the bicyclic cephalosporin core and the (Z)-geometry of the oxime ether in the C-7 side chain. nih.govgoogle.com Synthetic routes are inherently stereoselective as they start with the chirally pure 7-ACA, preserving the core structure.
A key focus of stereoselective synthesis is the construction of the C-7 side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, to ensure the correct syn configuration. The synthesis pathways are designed to favor the formation of this Z-isomer over the less active E-isomer. google.com For example, the oximation of 4-chloroacetoacetic ester is a critical step where conditions are controlled to produce the desired isomer that is carried through to the final product. google.com
Biocatalytic Routes in this compound Chemical Production
Biocatalysis offers a greener and more efficient alternative to traditional chemical synthesis steps. While a fully enzymatic synthesis of this compound is not yet established, biocatalytic routes are crucial for producing its key precursors. The most significant application is in the production of 7-ACA. Instead of harsh chemical methods, the enzyme cephalosporin C acylase (CA) is used to enzymatically remove the 7-aminoadipoyl side chain from Cephalosporin C, a natural fermentation product. researchgate.netniir.org This enzymatic deacylation is more environmentally friendly and often results in higher purity 7-ACA. researchgate.net Research is ongoing to develop enzymes that could potentially catalyze other steps, such as the acylation of the 7-amino group, which could further streamline the synthesis and reduce reliance on chemical reagents. researchgate.net
Structural Modification Strategies for Enhanced Antimicrobial Properties of this compound Derivatives
To combat evolving bacterial resistance and broaden the spectrum of activity, researchers have explored various structural modifications of the this compound molecule. A primary target for such derivatization is the 2-aminothiazolyl group on the C-7 side chain.
One prominent strategy involves attaching a linker to the primary amine of this group, which can then be conjugated with other chemical moieties. In one study, this compound was first reacted with chloroacetyl chloride to attach a reactive chloroacetyl spacer arm. researchgate.netdoaj.org This intermediate was then reacted with a series of different aliphatic and aromatic amines, such as morpholine, piperidine, and N-methylpiperazine, to generate a library of novel this compound derivatives. researchgate.net
The research findings from these modifications were significant. The newly synthesized compounds were evaluated for their antimicrobial activity and demonstrated not only excellent antibacterial effects but also gained antifungal properties, which are absent in the parent this compound molecule. researchgate.netdoaj.org This suggests that derivatization at this position can successfully broaden the drug's antimicrobial spectrum. researchgate.net
| Modifying Amine | Resulting Derivative Class | Key Research Finding |
| Morpholine | This compound-acetyl-morpholine | Exhibited both antibacterial and antifungal activity. researchgate.net |
| Pyrrolidine | This compound-acetyl-pyrrolidine | Showed broadened antimicrobial spectrum compared to parent drug. researchgate.net |
| Piperidine | This compound-acetyl-piperidine | Displayed excellent antibacterial and newly acquired antifungal properties. researchgate.net |
| Hydrazine | This compound-acetyl-hydrazine | Effective against tested bacterial and fungal strains. researchgate.net |
| N-methylpiperazine | This compound-acetyl-(N-methylpiperazine) | Broadened antimicrobial activity profile. researchgate.net |
| Imidazole | This compound-acetyl-imidazole | Showed enhanced antimicrobial effects. researchgate.net |
| 2-Aminothiazole | This compound-acetyl-(2-aminothiazole) | Demonstrated potent antibacterial and antifungal activity. researchgate.net |
Another derivatization approach involves polymer conjugation. For instance, this compound has been chemically grafted onto copolymers like poly(styrene-alt-maleic anhydride) via an amidation reaction. researchgate.net This strategy is aimed at creating drug-polymer conjugates for applications such as controlled drug delivery systems. researchgate.net
Chemical Modifications at the C-3 Position of the Cephem Nucleus
The substituent at the C-3 position of the cephem nucleus plays a critical role in defining the pharmacokinetic properties of cephalosporins. chromatographyonline.comekb.eg In this compound, this position is occupied by a metabolically stable thiotriazinedione moiety. This group is a significant advancement over the easily hydrolyzed acetyl group found in earlier cephalosporins like cefotaxime (B1668864), contributing to this compound's notably long elimination half-life. chromatographyonline.commdpi.com
Research in this area focuses on introducing novel thio-heterocycles to modulate the drug's activity and disposition. ekb.eg A significant development in cephalosporin chemistry involves the introduction of a positively charged quaternary ammonium (B1175870) group at the C-3 position. This modification, which results in a zwitterionic structure, enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria and led to the development of fourth-generation cephalosporins such as cefepime. chromatographyonline.com Further exploration has included the synthesis of various C-3 side chains, including those with (1-methylpyridinium-4-yl)thiomethyl groups, which have shown to impart a broad spectrum of potent antibacterial activity. nih.gov
Modifications of the Syn-Methoxyimino Group
The (syn)-methoxyimino group, located on the α-carbon of the C-7 acylamino side chain, is a cornerstone of the third-generation cephalosporins' success, including this compound. This specific spatial arrangement, or (syn)-configuration, confers significant stability against a wide range of β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance. mdpi.com The stability of this configuration is crucial for maintaining the antibacterial efficacy, especially against resistant Gram-negative pathogens. mdpi.com
Research has demonstrated the critical nature of this configuration. A structural modification of the related compound cefotaxime, changing the methoxyimino group from the syn- to the anti-configuration, resulted in a derivative that, while still resistant to β-lactamases, was devoid of meaningful antibacterial activity. asianpubs.org This loss of activity was attributed to a dramatic decrease in the molecule's ability to penetrate the bacterial outer cell layers. asianpubs.org
While the (syn)-methoxyimino group is generally conserved, some advanced derivatization efforts have explored its replacement. For instance, in the development of ceftazidime, the methoxyimino group was substituted with a more complex dimethylacetic acid moiety. This structural change significantly altered the drug's biological properties, leading to enhanced activity against Pseudomonas aeruginosa but a concurrent reduction in activity against staphylococci. chromatographyonline.com
Introduction of Novel Side Chains and Functional Groups
Beyond the C-3 position and the methoxyimino group, the introduction of novel side chains and functional groups at other locations on the this compound molecule is a key strategy for creating derivatives with improved characteristics. researchgate.net
C-7 Acylamino Side Chain Modifications: The C-7 acylamino side chain (R1) is a primary determinant of the antibacterial spectrum. chromatographyonline.com The 2-amino-1,3-thiazol-4-yl group is a common feature in this compound and other third-generation cephalosporins. ekb.eg Synthetic efforts have explored replacing this with other heterocyclic systems, such as 5-amino-1,2,4-thiadiazol-3-yl groups, to generate compounds with potent activity against both Gram-positive and Gram-negative bacteria. chemrevlett.com Further modifications, such as introducing a chloro substituent on the thiazole (B1198619) ring, have been shown to improve oral absorption in animal models. nih.gov
Prodrug Development at the C-4 Carboxyl Group: The C-4 carboxylic acid is essential for the mechanism of action but contributes to the low oral bioavailability of this compound, necessitating parenteral administration. nih.gov To overcome this, researchers have developed prodrugs by esterifying this carboxyl group. nih.govresearchgate.net This modification masks the polar carboxylate, increasing the molecule's lipophilicity and enhancing its absorption from the gastrointestinal tract. nih.gov Common prodrug strategies involve creating 1-alkanoyloxyalkyl or 1-alkoxycarbonyloxyalkyl esters, such as pivoxil esters, which are designed to be cleaved by esterases in the body to release the active this compound. nih.govresearchgate.net
Purification and Spectroscopic Characterization Techniques in this compound Synthesis Research
The synthesis of this compound analogues requires robust methods for purification and unambiguous structural confirmation. A combination of chromatographic and spectroscopic techniques is essential for isolating products and verifying their chemical identity.
Chromatographic Separation Methods for this compound and its Analogues
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the purification and analysis of this compound and its synthesized derivatives. chromatographyonline.comekb.egresearchgate.netgsconlinepress.comajrconline.orgresearchgate.netresearchgate.netsphinxsai.com These methods are crucial for separating the target compound from starting materials, by-products, and other impurities.
The separation is typically achieved using a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, and a polar mobile phase. chromatographyonline.comekb.eggsconlinepress.comajrconline.org The composition of the mobile phase is optimized to achieve efficient separation. Common mobile phases are mixtures of an aqueous buffer (such as phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.govajrconline.org The pH of the buffer is a critical parameter for controlling the retention time and peak shape. chromatographyonline.com Detection is almost universally performed using a UV spectrophotometer at a wavelength where the cephalosporin chromophore absorbs strongly, typically between 230 nm and 254 nm. chromatographyonline.comekb.eggsconlinepress.com
Table 1: Examples of RP-HPLC Conditions for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detector | Reference |
|---|---|---|---|---|
| Flowrosil C18 (250 x 4.6 mm, 5µm) | Methanol : Water : Ortho-phosphoric acid (75:24.5:0.5 v/v) | 1.0 mL/min | UV at 240 nm | gsconlinepress.com |
| C18 (150 x 4.6 mm, 5µm) | 50 mM Phosphate buffer (pH 5.0) : Methanol (80:20 v/v) | 1.0 mL/min | UV at 230 nm | chromatographyonline.com |
| Kromasil C18 (250 x 4.6 mm, 5µm) | Acetonitrile : Buffer (pH 7) : Water (400:50:550 v/v/v) | Not specified | Not specified | ajrconline.org |
| Acclaim 120 C18 (250 x 4.6 mm, 5µm) | Methanol : Potassium phosphate buffer (pH 7.0) : Triethylamine (23:77:0.2 v/v/v) | 1.15 mL/min | UV at 230 nm | sphinxsai.com |
| Xterra C18 (150 x 4.6 mm, 5µm) | Disodium hydrogen phosphate buffer : Acetonitrile (65:35 v/v), pH 4.3 | 1.0 mL/min | UV at 242 nm | researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also employed, particularly for analyzing low concentrations in biological matrices, offering higher sensitivity and specificity than HPLC-UV. nih.govresearchgate.net
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry, FTIR, UV-Vis)
Once a this compound analogue is purified, its structure must be rigorously confirmed. A suite of spectroscopic methods is used for this purpose. nih.govresearchgate.netajol.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for elucidating the detailed molecular structure of newly synthesized derivatives. nih.govipb.ptbbhegdecollege.comresearchgate.net ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Advanced 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the complete connectivity of the molecular framework, confirming the attachment of new side chains and functional groups. ipb.ptresearchgate.net
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the synthesized compound, offering direct confirmation of a successful modification. High-resolution mass spectrometry (HRMS) gives a highly accurate mass, which can be used to determine the elemental formula. researchgate.net Tandem MS (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint to confirm the structure, especially the nature and location of substituents. nih.gov For this compound, ESI-MS in positive mode typically shows a precursor ion [M+H]⁺. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. ekb.egasianpubs.orgnih.govnih.govresearchgate.net The spectrum shows characteristic absorption bands for key structural features. For this compound and its derivatives, important bands include the β-lactam carbonyl (C=O) stretch (typically around 1750-1770 cm⁻¹), amide C=O stretch, and C=C and C=N stretching vibrations from the heterocyclic rings (around 1500-1650 cm⁻¹). asianpubs.orgnih.gov The presence, absence, or shift of these bands provides evidence for chemical modifications.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the electronic absorption properties of the compounds, which arise from the conjugated systems within the cephem nucleus and aromatic side chains. asianpubs.org It is fundamental for quantitative analysis via HPLC-UV detection and can also be used to study interactions between the drug and other molecules. asianpubs.org
Table 2: Key Spectroscopic Data for this compound Characterization
| Technique | Observation | Significance | Reference |
|---|---|---|---|
| FTIR | ~1750 cm⁻¹ | β-lactam C=O stretch | nih.gov |
| 1608, 1536 cm⁻¹ | C=C and C=N stretching vibrations | asianpubs.org | |
| Mass Spec | [M+H]⁺ at m/z 555 | Precursor ion for MS/MS analysis | nih.gov |
| UV-Vis | λ_max ~240-270 nm | Chromophore absorption for detection | gsconlinepress.comresearchgate.net |
Microanalytical and Morphological Characterization (e.g., Elemental Analysis, SEM, TEM, XRD)
In addition to spectroscopic confirmation, other analytical techniques are employed to verify the elemental composition and study the solid-state properties of synthesized this compound derivatives.
Elemental Analysis: Elemental analysis (e.g., for Carbon, Hydrogen, Nitrogen - CHN) provides the percentage composition of these elements in a purified sample. nih.govresearchgate.netuobaghdad.edu.iq The experimental results are compared against the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. researchgate.netuobaghdad.edu.iq
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the surface morphology and size of the synthesized materials, particularly for novel formulations like nanoparticles or nanofibers containing this compound derivatives. ajol.infonih.govderpharmachemica.comnih.govorientjchem.org SEM images can reveal the shape, size distribution, and surface texture of particles, such as the smooth and beaded structure of electrospun nanofibers. nih.gov TEM provides higher resolution images, allowing for the visualization of internal structure and the size of nanosized materials. ajol.info
X-ray Diffraction (XRD): XRD is a powerful technique for analyzing the crystalline structure of solid materials. ajol.infonih.govderpharmachemica.comnih.govorientjchem.orgresearchgate.net The diffraction pattern can distinguish between amorphous and crystalline materials. For crystalline derivatives, the XRD pattern is a unique fingerprint that can be used for identification and to study polymorphism—the existence of different crystal forms of the same compound. nih.govresearchgate.net For example, XRD has been used to characterize this compound-loaded nanofibers, confirming the crystalline nature of the drug within the polymer matrix, and to analyze the crystal lattice structure of nanoparticles conjugated with this compound derivatives. derpharmachemica.comnih.gov
Molecular Mechanisms of Antimicrobial Action of Ceftriaxone
Interaction with Bacterial Penicillin-Binding Proteins (PBPs)
The primary mode of action for ceftriaxone involves its binding to and subsequent inactivation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.comaddictiontherjournal.com Peptidoglycan is a vital polymer that forms the structural backbone of the bacterial cell wall. wikipedia.org The structural similarity of this compound to D-alanyl-D-alanine, the natural substrate for PBPs, allows it to act as a competitive inhibitor. patsnap.comresearchgate.net The beta-lactam ring of this compound is attacked by the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex. researchgate.netelifesciences.org This irreversible binding inactivates the enzyme, preventing it from carrying out its normal function in cell wall maintenance and construction. wikipedia.orgresearchgate.net
Specificity and Binding Affinity for Bacterial PBP Subtypes
This compound exhibits differential binding affinity for various PBP subtypes, which can vary between different bacterial species. In Escherichia coli, this compound has been shown to have a high affinity for PBP2 and PBP3. researchgate.netnih.gov These specific PBPs are involved in cell elongation and septum formation during cell division, respectively. The inhibition of these particular proteins explains the characteristic morphological changes observed in bacteria exposed to this compound. researchgate.net
In the case of Neisseria gonorrhoeae, PBP2 is considered the primary target for this compound. mdpi.comuq.edu.au Resistance to this compound in this bacterium is often associated with mutations in the penA gene, which encodes for PBP2. uq.edu.aumdpi.com These mutations can alter the binding affinity of PBP2 for this compound, thereby reducing the antibiotic's efficacy. mdpi.comnih.gov Some studies have shown that mosaic PBP2 patterns, resulting from genetic recombination, can lead to decreased susceptibility to this compound. uq.edu.auasm.org
This compound can also interact with L,D-transpeptidases, another class of enzymes involved in peptidoglycan cross-linking, particularly in bacteria like Clostridium difficile. nih.gov However, its interaction with these enzymes can differ from that with classical D,D-transpeptidases (PBPs). Studies on C. difficile L,D-transpeptidases (LdtCd1 and LdtCd2) have shown that while this compound can acylate these enzymes, the resulting acyl-enzyme complex is less stable compared to that formed with carbapenems. nih.gov
Table 1: Binding Affinity of this compound for Penicillin-Binding Proteins (PBPs) in Different Bacterial Species
| Bacterial Species | PBP Subtype | Binding Affinity/Observations |
| Escherichia coli | PBP2, PBP3 | High affinity; saturation of these PBPs at therapeutic concentrations. researchgate.netnih.gov |
| Neisseria gonorrhoeae | PBP2 | Primary target; mutations in PBP2 are a major cause of resistance. mdpi.comuq.edu.au |
| Clostridium difficile | LdtCd1, LdtCd2 (L,D-transpeptidases) | Acylation occurs, but the resulting complex is less stable than with carbapenems. nih.gov |
Conformational Changes Induced by this compound Binding
The binding of this compound to PBPs induces significant conformational changes in the enzyme's structure. In Neisseria gonorrhoeae PBP2, the binding process is associated with a dynamic interplay of conformations, particularly within the β3-β4 loop of the transpeptidase domain. nih.govresearchgate.net Wild-type PBP2 can exist in both a low-affinity state, characterized by an extended β3-β4 loop, and a high-affinity state with an inward-facing loop conformation. mdpi.comnih.gov
The binding of this compound stabilizes the high-affinity, inward conformation of this loop, which is necessary for the acylation reaction to occur. nih.gov However, mutations associated with this compound resistance can alter this conformational landscape. nih.govresearchgate.net For instance, some mutations destabilize the high-affinity inward conformation or stabilize the low-affinity extended conformation, thereby hindering the efficient binding of the antibiotic. mdpi.comnih.gov A G545S substitution, for example, has been shown to obstruct the necessary rotation of the β3 strand required for the formation of the oxyanion hole, a critical step in the acylation process, and can trap this compound in a non-productive binding mode. researchgate.net Similarly, substitutions like F504L and N512Y may prevent the bending of the β3-β4 loop that is needed to make contact with the R1 group of this compound in the active site. researchgate.net
Inhibition of Peptidoglycan Transpeptidases and Carboxypeptidases
The primary enzymatic activities inhibited by this compound are those of transpeptidases and carboxypeptidases, both of which are types of penicillin-binding proteins. drugbank.comwikipedia.org Transpeptidases are responsible for catalyzing the cross-linking of peptidoglycan chains, a crucial step that provides the cell wall with its strength and rigidity. wikipedia.orgpatsnap.com By irreversibly binding to these enzymes, this compound blocks this final cross-linking step. researchgate.net
Carboxypeptidases, on the other hand, are involved in cleaving the terminal D-alanine residues from the pentapeptide side chains of peptidoglycan precursors. While not directly involved in cross-linking, their activity is important for regulating the amount of cross-linking that occurs. This compound's inhibition of both these enzyme types effectively halts the synthesis and maintenance of the peptidoglycan layer. drugbank.com
In some bacteria, such as E. coli, an alternative pathway for peptidoglycan cross-linking exists, mediated by L,D-transpeptidases which are not effectively inhibited by this compound. elifesciences.orgnih.gov However, for this pathway to function, the activity of D,D-carboxypeptidases is often still required to generate the necessary substrates for the L,D-transpeptidase. elifesciences.org
Disruption of Bacterial Cell Wall Biosynthesis
The inhibition of PBPs by this compound directly disrupts the biosynthesis of the bacterial cell wall, a structure essential for maintaining the osmotic stability and shape of the bacterium. mdpi.comcancer.gov
Impact on Bacterial Cell Wall Integrity and Morphology
The inability to properly synthesize and repair the peptidoglycan layer leads to a progressive weakening of the cell wall. patsnap.com This loss of structural integrity manifests as distinct morphological changes in the bacteria. For instance, in Salmonella, treatment with this compound has been observed to cause the shrinkage of cell membranes and cellular adhesions. mdpi.com In Staphylococcus aureus, exposure to sub-inhibitory concentrations of this compound can lead to significant cell enlargement and the appearance of deformed cells. nih.govresearchgate.net The specific morphological changes often correlate with the PBP subtype that is most sensitive to the antibiotic in that particular bacterium. researchgate.net
Molecular Events Leading to Bacterial Lysis
The ultimate consequence of a compromised cell wall is cell lysis. cancer.govresearchgate.net As the cell wall weakens, it can no longer withstand the high internal osmotic pressure of the bacterial cytoplasm. wikipedia.org This imbalance leads to the influx of water, causing the cell to swell and eventually rupture. patsnap.com The bactericidal activity of this compound is therefore a direct result of this osmotically-induced cell death. drugbank.comresearchgate.net The process is further facilitated by the activity of bacterial autolysins, which are enzymes that normally function in cell wall remodeling but can contribute to its degradation when synthesis is inhibited.
Comparative Analysis of this compound's Mechanism Across Bacterial Species (in vitro)
The efficacy of this compound varies between different types of bacteria, largely due to differences in their cell wall structure and the specific PBP profiles they possess. cancer.govdrugbank.com
Gram-Positive Bacterial Targets and Molecular Interactions
In Gram-positive bacteria, the primary targets of this compound are the penicillin-binding proteins located on the outer surface of the cytoplasmic membrane. pfizer.compfizer.com this compound exhibits a strong affinity for several key PBPs in susceptible Gram-positive organisms. researchgate.net For instance, in Streptococcus pneumoniae, this compound effectively binds to PBP1a and PBP2x, which are critical for cell wall synthesis. researchgate.net In methicillin-susceptible Staphylococcus aureus (MSSA), it targets PBP1, PBP2, and PBP3. researchgate.net
However, its activity against some Gram-positive bacteria is limited. For example, in methicillin-resistant Staphylococcus aureus (MRSA), the presence of an altered PBP, PBP2a, confers resistance as this compound binds to it with very low affinity. researchgate.netmdpi.com Similarly, in Enterococcus faecalis, this compound has poor activity due to the low affinity for the native PBPs. nih.gov The interaction with these PBPs disrupts the transpeptidation process, preventing the formation of a stable peptidoglycan layer and ultimately leading to cell death. wikipedia.org
Table 1: In Vitro Activity of this compound Against Selected Gram-Positive Bacteria
| Bacterial Species | Susceptibility to this compound | Key PBP Targets |
| Streptococcus pneumoniae | Generally Susceptible pfizer.com | PBP1a, PBP2x researchgate.net |
| Staphylococcus aureus (MSSA) | Susceptible pfizer.com | PBP1, PBP2, PBP3 researchgate.net |
| Staphylococcus epidermidis | Susceptible pfizer.com | Not specified |
| Streptococcus pyogenes | Susceptible pfizer.com | Not specified |
| Viridans group streptococci | Susceptible pfizer.com | Not specified |
| Enterococcus faecalis | Generally Resistant karger.com | Low affinity for essential PBPs nih.gov |
| Staphylococcus aureus (MRSA) | Resistant | Low affinity for PBP2a researchgate.netmdpi.com |
Gram-Negative Bacterial Targets and Molecular Interactions
This compound generally demonstrates broader and more potent activity against Gram-negative bacteria compared to earlier generation cephalosporins. cancer.govdrugbank.com This is attributed to its ability to penetrate the outer membrane of Gram-negative bacteria and its high affinity for their critical PBPs. researchgate.net The primary target for this compound in many Gram-negative species, including Escherichia coli, is PBP3, which is involved in cell division. researchgate.netmdpi.com Inhibition of PBP3 leads to the formation of filamentous, non-viable cells. oup.com this compound also shows a significant affinity for PBP2 in E. coli. researchgate.net
The stability of this compound in the presence of many β-lactamase enzymes produced by Gram-negative bacteria further enhances its efficacy. pfizer.compfizer.comdrugs.com The syn-configuration of its methoxyimino moiety provides resistance to hydrolysis by these enzymes. wikipedia.org However, resistance can emerge through the production of extended-spectrum β-lactamases (ESBLs) that can hydrolyze this compound, alterations in PBPs, or decreased permeability of the outer membrane. pfizer.compfizer.comdrugs.com
Table 2: In Vitro Activity of this compound Against Selected Gram-Negative Bacteria
| Bacterial Species | Susceptibility to this compound | Key PBP Targets |
| Escherichia coli | Generally Susceptible pfizer.com | PBP2, PBP3 researchgate.net |
| Haemophilus influenzae | Generally Susceptible pfizer.com | Not specified |
| Klebsiella pneumoniae | Generally Susceptible pfizer.com | Not specified |
| Neisseria gonorrhoeae | Generally Susceptible pfizer.com | Not specified |
| Proteus mirabilis | Generally Susceptible pfizer.com | Not specified |
| Pseudomonas aeruginosa | Susceptible pfizer.com | PBP3 researchgate.net |
| Enterobacter aerogenes | Susceptible pfizer.com | Not specified |
| Enterobacter cloacae | Susceptible pfizer.com | Not specified |
| Serratia marcescens | Susceptible pfizer.com | Not specified |
Biochemical Basis of Synergy and Antagonism with Other Antimicrobial Agents (in vitro)
The efficacy of this compound can be modulated when used in combination with other antimicrobial agents. These interactions can be synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one drug diminishes the activity of the other. plos.org
Co-Inhibition of Bacterial Pathways by Combination Therapies
Synergistic interactions often arise from the simultaneous inhibition of different steps in a critical bacterial pathway or the inhibition of complementary pathways. A well-documented example of synergy is the combination of this compound with an aminoglycoside. While this compound weakens the cell wall, it can facilitate the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis by binding to the bacterial ribosome.
Another notable synergistic combination is this compound with ampicillin (B1664943) against Enterococcus faecalis. nih.govoup.com The proposed mechanism is that the partial saturation of essential PBPs 4 and 5 by ampicillin, combined with the complete saturation of non-essential PBPs by this compound, results in a potent bactericidal effect. oup.com Similarly, in vitro studies have shown a synergistic effect between this compound and fosfomycin (B1673569) against E. faecalis. karger.com The combination of this compound with vancomycin (B549263) has also demonstrated synergy against penicillin-resistant Streptococcus pneumoniae. asm.org
Molecular Interactions Influencing Combined Antimicrobial Effects
The table below summarizes some of the observed in vitro interactions between this compound and other antimicrobial agents.
Table 3: In Vitro Interactions of this compound with Other Antimicrobials
| Combination Agent | Target Organism(s) | Observed Effect | Reference |
| Ampicillin | Enterococcus faecalis | Synergy | plos.orgnih.govoup.com |
| Fosfomycin | Enterococcus faecalis | Synergy | karger.com |
| Vancomycin | Penicillin-resistant Streptococcus pneumoniae | Synergy | asm.org |
| Azithromycin | Neisseria gonorrhoeae | Synergy/Additive | plos.org |
| Chloramphenicol | Not specified | Antagonism | pfizer.compfizer.comdrugs.comfda.gov |
| Ertapenem | Neisseria gonorrhoeae | Antagonism | plos.org |
| Moxifloxacin | Neisseria gonorrhoeae | Antagonism | plos.org |
| Gentamicin | Neisseria gonorrhoeae | Antagonism | plos.org |
| Spectinomycin | Neisseria gonorrhoeae | Antagonism | plos.org |
Mechanisms of Bacterial Resistance to Ceftriaxone
Enzymatic Inactivation by Beta-Lactamases
The most prominent mechanism of resistance to Ceftriaxone is the production of beta-lactamase enzymes. frontiersin.orgoup.com These enzymes hydrolyze the β-lactam ring, a core structural component of this compound, rendering the antibiotic inactive. reactgroup.orgagscientific.com
Beta-lactamases are diverse and are classified based on their molecular structure (Ambler classes A, B, C, and D) and functional characteristics. nih.gov Those that effectively hydrolyze this compound are found within several of these classes.
Extended-Spectrum Beta-Lactamases (ESBLs) : ESBLs are primarily Ambler class A enzymes and are a major cause of resistance to this compound. frontiersin.orgoup.com They are often plasmid-encoded, which facilitates their spread among different bacterial species. wikipedia.org ESBLs are capable of hydrolyzing third-generation cephalosporins, including this compound. oup.comwikipedia.org Common ESBL families include:
CTX-M : These enzymes are named for their potent hydrolytic activity against cefotaxime (B1668864), but they also efficiently hydrolyze this compound. oup.comwikipedia.org The CTX-M family has become the most predominant type of ESBL worldwide. nih.gov They are genetically diverse and are often carried on mobile genetic elements, contributing to their widespread dissemination. nih.govmdpi.com
TEM : While the original TEM-1 and TEM-2 enzymes have minimal activity against this compound, mutations in the genes encoding these enzymes have given rise to TEM-type ESBLs that can effectively hydrolyze it. wikipedia.orgnih.gov As of 2021, numerous variants of TEM have been identified. nih.gov
SHV : Similar to TEM, the original SHV-1 enzyme had limited activity against this compound. However, variants with an ESBL phenotype have emerged. wikipedia.orgnih.gov SHV β-lactamases are categorized into subgroups based on their hydrolytic profiles, with the 2be subgroup representing the ESBLs. frontiersin.org
AmpC Beta-Lactamases : These are Ambler class C enzymes. nih.gov AmpC enzymes can be chromosomally or plasmid-encoded. plos.org Overproduction of chromosomal AmpC or acquisition of plasmid-mediated AmpC (pAmpC) can confer resistance to this compound. frontiersin.orgmdpi.com Unlike ESBLs, they are generally not inhibited by classic beta-lactamase inhibitors like clavulanic acid. mdpi.com
Carbapenemases (e.g., KPC) : While their primary targets are carbapenems, some carbapenemases can also hydrolyze this compound. Klebsiella pneumoniae carbapenemase (KPC) enzymes, which belong to Ambler class A, are a notable example. mdpi.com
The following table summarizes the key characteristics of these beta-lactamase families.
| Beta-Lactamase Family | Ambler Class | Key Characteristics |
| CTX-M | A | High hydrolytic activity against cefotaxime and this compound; most prevalent ESBL type globally. oup.comwikipedia.orgnih.gov |
| TEM | A | Variants of TEM-1/TEM-2 with mutations enabling hydrolysis of extended-spectrum cephalosporins. wikipedia.orgnih.gov |
| SHV | A | Variants of SHV-1 with an extended-spectrum phenotype (subgroup 2be). wikipedia.orgfrontiersin.org |
| AmpC | C | Can be chromosomal or plasmid-mediated; confer resistance to cephamycins and are not inhibited by clavulanic acid. frontiersin.orgnih.govmdpi.com |
| KPC | A | A type of carbapenemase that can also hydrolyze this compound. mdpi.com |
The efficiency of this compound hydrolysis varies among different beta-lactamases.
ESBLs : CTX-M-type enzymes exhibit potent hydrolytic activity against this compound. oup.commdpi.com In some cases, the hydrolysis can be rapid. For instance, studies have shown that in the presence of an ESBL-producing specimen, the this compound peak can be completely hydrolyzed within 30 minutes. oup.com The kinetics of this hydrolysis can be substrate-limited. oup.com The hydrolytic activity of TEM- and SHV-type ESBLs against this compound is also significant, though CTX-M enzymes are generally more efficient. oup.com
AmpC : While chromosomally mediated cephalosporinases show a high affinity for this compound (with Ki values ranging from approximately 0.05 to 1 microM), the rate of hydrolysis is generally low but significant. nih.gov Overexpression of these enzymes can lead to clinically relevant resistance. asm.org
Penicillinases : In contrast, penicillinase-type beta-lactamases like TEM-1 and TEM-2 show very poor interaction with this compound, characterized by extremely low hydrolysis rates and poor affinity. nih.gov
A study involving Enterobacter cloacae demonstrated that intact resistant cells could hydrolyze 80% of a this compound solution within 30 minutes, highlighting the efficiency of beta-lactamase-mediated degradation. asm.org Another study on N. gonorrhoeae carrying a plasmid for the TEM-20 ESBL showed that the presence of the enzyme led to the hydrolysis of this compound. frontiersin.org
The interaction between beta-lactamases and this compound is a process of acylation and deacylation. mdpi.com For serine beta-lactamases (Classes A, C, and D), a serine residue in the active site attacks the carbonyl carbon of the β-lactam ring, forming a temporary acyl-enzyme intermediate. mdpi.com Subsequent deacylation releases the hydrolyzed, inactive antibiotic. mdpi.com
The structure of the beta-lactamase's active site determines its substrate specificity. The R1 and R2 side chains of cephalosporins play a role in how they fit into this active site. rcsb.org The aminothiazole ring and the methoxyimino group at the R1 position of this compound are important for its stability against many common beta-lactamases. researchgate.net However, mutations in the active site of enzymes like TEM and SHV can alter its configuration, expanding the substrate pocket to accommodate and hydrolyze bulkier cephalosporins like this compound. wikipedia.org
Kinetics and Specificity of this compound Hydrolysis by Beta-Lactamases
Alterations in Penicillin-Binding Proteins (PBPs)
The bactericidal action of this compound comes from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. drugbank.com Alterations in these target proteins that reduce the binding affinity of this compound are a crucial mechanism of resistance, particularly in bacteria like Neisseria gonorrhoeae and Streptococcus pneumoniae. frontiersin.orgmdpi.com
Mutations in the genes encoding PBPs can lead to structural changes that lower their affinity for this compound. frontiersin.orgmdpi.com This reduced affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis, leading to resistance.
In Neisseria gonorrhoeae, resistance to extended-spectrum cephalosporins is primarily associated with mutations in the penA gene, which encodes PBP2. mdpi.commdpi.com These mutations can restrict the conformational changes in PBP2 that are necessary for the acylation process by this compound. nih.gov For example, specific mutations can hinder the rotation of the β3 strand or prevent the bending of the β3–β4 loop, both of which are important for proper binding and acylation. nih.govnih.gov Studies have revealed that these mutations can favor a low-affinity drug-binding state of the protein. nih.govresearchgate.net
In Streptococcus pneumoniae, resistance to this compound involves alterations in multiple PBPs, including PBP1A, PBP2B, and PBP2X. asm.orgoup.com The accumulation of mutations in these PBPs leads to a stepwise increase in resistance levels. oup.com While alterations in PBP1A and PBP2X are considered critical for high-level resistance, changes in PBP2B have also been shown to contribute significantly to this compound non-susceptibility. asm.org
The table below details some specific PBP alterations and their impact on this compound resistance.
| Organism | PBP(s) Affected | Nature of Alteration | Consequence |
| Neisseria gonorrhoeae | PBP2 (penA) | Mosaic alleles (recombination with penA from other Neisseria species), specific point mutations (e.g., G545S, F504L, N512Y, A501V). nih.govbiorxiv.orgacs.org | Reduced affinity for this compound, restricted protein dynamics hindering acylation. nih.govnih.gov |
| Streptococcus pneumoniae | PBP1A, PBP2B, PBP2X | Accumulation of multiple amino acid substitutions. asm.orgoup.com | Decreased affinity of PBPs for this compound, leading to increased resistance. oup.com |
The evolution of PBP-mediated resistance is an ongoing process. In N. gonorrhoeae, the emergence of "mosaic" penA alleles is a key factor. These alleles are formed through homologous recombination, where segments of the penA gene are replaced with DNA from other, naturally resistant commensal Neisseria species. nih.gov This results in a PBP2 protein with numerous amino acid substitutions that collectively reduce its affinity for this compound. nih.gov The PBP2 from the highly resistant H041 strain, for example, has 61 mutations compared to the susceptible FA19 strain. nih.gov
In addition to mosaic alleles, the acquisition of specific point mutations in PBP genes can further enhance resistance. For example, the A501V substitution in non-mosaic PBP2 of N. gonorrhoeae has been associated with reduced susceptibility to this compound. acs.orguq.edu.au The potential for such mutations to arise within existing mosaic alleles could lead to even higher levels of resistance. acs.org
In S. pneumoniae, the development of low-affinity PBPs also occurs through interspecies recombination, acquiring DNA from other Streptococcus species. oup.com This process generates novel PBP variants with a patchwork of sequences, leading to reduced binding of beta-lactam antibiotics.
Role of Specific Efflux Pumps in this compound Extrusion
Reduced Outer Membrane Permeability in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria serves as a formidable barrier, limiting the influx of many toxic substances, including antibiotics. mdpi.commdpi.com Bacteria can develop resistance to this compound by modifying this membrane to further reduce its permeability, primarily through alterations in protein channels called porins or by changing the composition of lipopolysaccharides (LPS) and other outer membrane proteins. mdpi.comnih.gov
Porins are water-filled channels that allow the passive diffusion of small, hydrophilic molecules, such as this compound, across the outer membrane. mdpi.comnih.gov A primary mechanism for reducing this compound entry is the decreased expression or functional modification of these porin channels. mdpi.com
In E. coli, OmpF and OmpC are the two major general porins. plos.org A reduction in the number of these porin channels, or mutations within the channel that narrow its pore or alter its electrostatic properties, can significantly decrease the rate of this compound diffusion into the periplasm. mdpi.complos.org Clinical isolates of resistant E. coli have shown mutations in ompC that alter the protein's structure, thereby reducing the translocation of β-lactam antibiotics without completely eliminating the porin's nutrient transport function. plos.org
In other pathogens, different porins play a crucial role. In Salmonella Typhimurium, reduced expression of OmpW has been associated with this compound resistance. nih.gov Similarly, the loss or modification of specific porins in Enterobacter aerogenes and Klebsiella pneumoniae has been linked to decreased susceptibility to third-generation cephalosporins. mdpi.com This reduction in permeability acts synergistically with other resistance mechanisms, such as the production of β-lactamase enzymes. By slowing the entry of this compound, the bacteria allow these enzymes more time to hydrolyze the antibiotic before it can reach its target. mdpi.com
Table 2: Porin Modifications Associated with Reduced this compound Susceptibility
| Porin | Bacterial Species | Mechanism of Resistance | Citation |
|---|---|---|---|
| OmpC / OmpF | Escherichia coli, Enterobacter cloacae | Decreased expression or mutations altering pore size/electrostatics, reducing β-lactam influx. | nih.govmdpi.complos.org |
| OmpW | Salmonella Typhimurium, Escherichia coli | Downregulation is associated with this compound resistance. | nih.gov |
| OmpX-like protein | Salmonella Typhimurium | Overexpression linked to this compound resistance, possibly by increasing efflux pump activity. | nih.gov |
| OprD | Pseudomonas aeruginosa | Qualitative or quantitative alterations confer resistance to carbapenems and can influence susceptibility to other β-lactams. | infectionsinsurgery.org |
Furthermore, the expression of various outer membrane proteins (OMPs) is often tightly regulated in response to environmental stress, including the presence of antibiotics. mdpi.comnih.gov Regulatory systems, such as the BaeSR two-component system, can alter the expression of multiple OMPs in response to cell envelope stress. nih.gov In S. Typhimurium, the BaeR regulator has been shown to control the expression of OmpW and an Ail/OmpX-like protein, contributing to this compound resistance. nih.gov These changes in the outer membrane proteome can lead to a less permeable and more robust barrier against antibiotic entry. mdpi.com In Pseudomonas aeruginosa, the outer membrane protein OprH interacts directly with LPS to stabilize the outer membrane, and its overexpression contributes to increased antibiotic resistance. nih.gov
Porin Channel Modifications Limiting this compound Entry
Biofilm Formation and Associated Resistance Mechanisms
Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces. frontiersin.orgasm.org Bacteria within a biofilm exhibit significantly increased resistance to antimicrobial agents, with MICs that can be 10 to 1,000 times higher than for their free-floating (planktonic) counterparts. asm.org This resistance is multifactorial and not due to a single mechanism.
Key resistance mechanisms associated with biofilms include:
Reduced Antibiotic Penetration: The dense EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, slowing or preventing the diffusion of this compound to the cells in the deeper layers of the biofilm. asm.orgfrontiersin.orgmdpi.com
Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. Bacteria in the deeper, nutrient-limited, and often anaerobic or microaerobic zones have a much slower metabolic rate. mdpi.com Since β-lactam antibiotics like this compound are most effective against actively growing and dividing cells, these slow-growing or dormant "persister" cells are less susceptible. frontiersin.orgmdpi.com
Upregulation of Resistance Genes: The biofilm environment can trigger the expression of specific resistance genes. This includes the upregulation of efflux pumps, which actively expel any antibiotic that does manage to penetrate the biofilm matrix. frontiersin.orgliabjournal.com
Horizontal Gene Transfer: The close proximity of cells within a biofilm facilitates the exchange of genetic material, including plasmids and transposons that carry resistance genes, accelerating the spread of resistance throughout the bacterial community. mdpi.com
This compound Penetration Challenges in Bacterial Biofilms
Bacterial biofilms present a significant barrier to the efficacy of this compound, primarily by impeding its penetration to the embedded bacterial cells. The extracellular polymeric substance (EPS) matrix, a complex scaffold of exopolysaccharides, proteins, and extracellular DNA (eDNA), is the principal component responsible for this challenge. uma.ac.idasm.orgfrontiersin.org This dense and viscous matrix acts as a physical barrier, limiting the diffusion of this compound and preventing it from reaching its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall. uma.ac.idmdpi.com The effectiveness of this barrier is dependent on several factors, including the specific composition of the biofilm, the bacterial species involved, and the particular strain. frontiersin.org
The EPS matrix can directly interact with and neutralize antimicrobial agents. For instance, the overproduction of enzymes like β-lactamases within the biofilm matrix can degrade this compound before it can exert its antibacterial effect. mdpi.com This enzymatic degradation, coupled with the slow diffusion, means that bacteria deep within the biofilm may only be exposed to sub-lethal concentrations of the antibiotic, which can paradoxically induce further resistance mechanisms. mdpi.com Furthermore, components of the EPS, such as eDNA, can chelate divalent cations, which are crucial for maintaining the integrity of the outer membrane of Gram-negative bacteria, thereby indirectly affecting antibiotic susceptibility. mdpi.com The structural complexity of biofilms, with its channels and pores, can also influence the transport of antibiotics, though the exact mechanisms remain an area of active investigation. frontiersin.org
It has been demonstrated that the concentration of an antibiotic required to inhibit bacteria within a biofilm can be 10 to 1,000 times greater than that needed for the same bacteria in a planktonic (free-floating) state. europa.eumdpi.com This stark difference underscores the protective nature of the biofilm structure against this compound and other antimicrobial agents.
Physiological State of Biofilm Bacteria and Intrinsic Resistance
The physiological heterogeneity of bacteria within a biofilm is a critical factor contributing to their intrinsic resistance to this compound. Within the biofilm, gradients of nutrients, oxygen, and metabolic byproducts create diverse microenvironments. mdpi.commdpi.com This leads to a population of bacteria with varying metabolic states. Cells in the outer layers of the biofilm may be metabolically active and growing, while those in the deeper, nutrient-depleted regions may enter a dormant or slow-growing state. mdpi.com Since β-lactam antibiotics like this compound are most effective against actively dividing cells, the dormant or slow-growing bacteria in the inner layers of the biofilm are inherently less susceptible.
A key aspect of this physiological adaptation is the formation of "persister cells." These are a small subpopulation of dormant, non-dividing cells that exhibit high tolerance to antibiotics without any genetic changes. asm.orgmdpi.com Once the antibiotic pressure is removed, these persister cells can resume growth and repopulate the biofilm, leading to recurrent infections. asm.org The formation of persister cells is a stochastic process that is enhanced under the stressful conditions found within a biofilm. mdpi.com
Genetic Basis and Dissemination of this compound Resistance
Plasmid-Mediated Resistance Genes (e.g., blaCTX-M, blaSHV, blaCMY-2)
The dissemination of this compound resistance is largely driven by the horizontal transfer of resistance genes, which are often located on mobile genetic elements such as plasmids. diva-portal.org Among the most significant are the genes encoding extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.
blaCTX-M : Genes of the blaCTX-M family are the most prevalent ESBL genes worldwide and a major cause of this compound resistance. frontiersin.orgoup.com These enzymes efficiently hydrolyze this compound and other extended-spectrum cephalosporins. The blaCTX-M family is divided into several groups, with blaCTX-M-15, blaCTX-M-14, blaCTX-M-27, and blaCTX-M-55 being among the most frequently reported variants in clinical isolates. frontiersin.orgfrontiersin.org The rapid spread of blaCTX-M genes is often facilitated by their association with IncF plasmids. frontiersin.org
blaSHV : The blaSHV (sulfhydryl variable) family of β-lactamases includes numerous variants that have evolved to confer resistance to extended-spectrum cephalosporins. frontiersin.org While the original SHV-1 enzyme has a narrow spectrum of activity, point mutations have given rise to ESBL variants such as SHV-2, SHV-5, and SHV-12, which are capable of hydrolyzing this compound. oup.comfrontiersin.org These genes are commonly found on plasmids in Klebsiella pneumoniae and other Enterobacteriaceae. oup.com
blaCMY-2 : The blaCMY-2 gene encodes a plasmid-mediated AmpC β-lactamase. researchgate.netasm.org Unlike ESBLs, AmpC enzymes are typically resistant to β-lactamase inhibitors like clavulanic acid. blaCMY-2 is one of the most widespread plasmid-mediated AmpC genes and is a significant cause of this compound resistance, particularly in Salmonella and E. coli. frontiersin.orgasm.orginia.uy Its dissemination is often associated with IncI1 plasmids. researchgate.net
Table 1: Key Plasmid-Mediated Genes Conferring this compound Resistance
| Gene Family | Enzyme Type | Common Variants | Associated Plasmids | Primary Bacterial Hosts |
|---|---|---|---|---|
| blaCTX-M | ESBL | CTX-M-15, CTX-M-14, CTX-M-27, CTX-M-55 | IncF | E. coli, K. pneumoniae |
| blaSHV | ESBL | SHV-2, SHV-5, SHV-12 | Various | K. pneumoniae, E. coli |
| blaCMY-2 | AmpC | CMY-2 | IncI1 | Salmonella, E. coli |
Chromosomal Mutations Conferring Resistance
While plasmid-mediated resistance is a major driver of this compound resistance, chromosomal mutations also play a crucial role, particularly in certain bacterial species like Neisseria gonorrhoeae. These mutations typically occur spontaneously and can confer resistance by altering the drug's target site or affecting its entry into the cell. microbiologyresearch.org
In N. gonorrhoeae, the primary mechanism of resistance to this compound involves mutations in the penA gene, which encodes penicillin-binding protein 2 (PBP2), the main target of the antibiotic. mdpi.commdpi.com The accumulation of mutations in penA leads to a modified PBP2 with reduced affinity for this compound, thereby decreasing the antibiotic's inhibitory effect. mdpi.comnih.gov Mosaic penA alleles, which arise from recombination events with penA genes from other Neisseria species, are particularly associated with high-level this compound resistance. mdpi.comasm.org
Other chromosomal mutations contributing to this compound resistance in N. gonorrhoeae include:
Mutations in the mtrR gene or its promoter, leading to overexpression of the MtrC-MtrD-MtrE efflux pump, which actively removes this compound from the cell. asm.org
Mutations in the penB gene, which encodes the PorB1b porin, reducing the influx of the antibiotic into the periplasmic space. asm.org
Mutations in the ponA gene, encoding PBP1. nih.gov
Mutations in the rpoB and rpoD genes, which encode subunits of RNA polymerase, have also been identified as a novel pathway to this compound resistance. elifesciences.orgelifesciences.orgresearchgate.net
In other bacteria, chromosomal mutations can also lead to resistance, for instance, by altering the expression of porins or efflux pumps. microbiologyresearch.org
Horizontal Gene Transfer Mechanisms (e.g., Mobile Elements like ISEcp1, IS903B)
The rapid spread of this compound resistance genes is facilitated by horizontal gene transfer (HGT), a process where genetic material is exchanged between bacteria. diva-portal.org The primary mechanisms of HGT are conjugation, transformation, and transduction. dovepress.com Mobile genetic elements, such as insertion sequences (IS) and transposons, play a critical role in mobilizing and disseminating resistance genes.
ISEcp1 (Insertion Sequence Common Region 1) is a mobile element frequently associated with the mobilization and expression of blaCTX-M genes. frontiersin.orgfrontiersin.orgnih.gov It contains a promoter that can drive the expression of downstream genes, and it can mobilize adjacent DNA sequences, including resistance genes, onto plasmids or the chromosome. frontiersin.org The structure ISEcp1-blaCTX-M-orf477 is a well-known arrangement found in many clinical isolates. frontiersin.org
IS903B is another insertion sequence that is often found in the genetic environment of ESBL genes, including blaCTX-M. frontiersin.orgnih.gov It can be part of a composite transposon that facilitates the movement of resistance genes between different genetic locations. nih.gov The structure ISEcp1-ESBL-IS903B is a common configuration for the transfer of these resistance genes. frontiersin.org
Other mobile elements like IS26 , ISKpn26 , and IS1F have also been implicated in the dissemination of this compound resistance genes. frontiersin.orgnih.gov
The close proximity of bacterial cells within biofilms creates an ideal environment for HGT, further accelerating the spread of resistance. mdpi.com
Table 2: Mobile Genetic Elements Associated with this compound Resistance Gene Dissemination
| Mobile Element | Associated Resistance Genes | Mechanism of Action |
|---|---|---|
| ISEcp1 | blaCTX-M | Provides promoter for expression and facilitates mobilization. |
| IS903B | blaCTX-M | Forms part of composite transposons, aiding in gene transfer. |
| IS26 | blaCTX-M | Involved in the formation of complex resistance regions. |
Analytical and Bioanalytical Methodologies for Ceftriaxone Research
Chromatographic Techniques for Ceftriaxone Quantification and Purity Assessment
Chromatography, a powerful separation technique, is the cornerstone of this compound analysis. unesp.brijper.orgekb.eg It allows for the separation of this compound from its impurities and other components in complex matrices such as pharmaceutical formulations and biological fluids. ijper.orgekb.eg
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA)
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of this compound. unesp.brresearchgate.net HPLC methods coupled with Ultraviolet (UV) or Photodiode Array (PDA) detection are common for quantifying this compound in pharmaceutical dosage forms and biological samples like human plasma and urine. ijper.orgresearchgate.net These methods are known for their linearity, accuracy, and ability to recover the analyte. ijper.org
A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of a buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ijper.orgresearchgate.net Detection is often performed at a specific wavelength where this compound exhibits maximum absorbance, such as 241 nm, 242 nm, or 245 nm. ijper.orgresearchgate.netnih.gov The retention time, the time it takes for this compound to pass through the column, is a key parameter for its identification. researchgate.net For instance, one method reported a retention time of 2.6 ± 0.02 minutes for this compound. researchgate.net The linearity of these methods is typically excellent, with high correlation coefficients (r²) often exceeding 0.999. ijper.orgresearchgate.net
While effective, some HPLC-UV methods can have longer chromatographic run times, sometimes between 10 to 20 minutes per sample, and may require larger sample volumes, which can be a limitation, especially when analyzing samples from pediatric patients. ijper.orgnih.gov
Table 1: Examples of HPLC Methods for this compound Analysis
| Mobile Phase Composition | Column Type | Wavelength (nm) | Linearity Range (µg/mL) | Reference |
| Disodium hydrogen phosphate (B84403) buffer and Acetonitrile (65:35) | Xterra C18 | 242 | 10.0 - 100.0 | researchgate.net |
| Methanol and Buffer | C18 | 241 | 5 - 50 | nih.gov |
| Acetonitrile and Triethylamine (B128534) buffer (pH 3.5) | Betasil C-1 | 280 | 1.5 - 50 | scienceasia.org |
| Buffer and Methanol (80:20) | RP-sun fireTM C18 | 241 | Not Specified | ekb.eg |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV methods. nih.gov This technique is particularly valuable for bioanalytical applications where low concentrations of this compound need to be measured in complex biological matrices like human plasma. nih.govtropmedres.acnih.gov LC-MS/MS methods often utilize smaller sample volumes, making them suitable for pharmacokinetic studies in populations such as neonates and young children. nih.gov
In LC-MS/MS, after chromatographic separation, the analyte is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. tropmedres.acnih.gov For this compound, electrospray ionization (ESI) in the positive ion mode is commonly used. tropmedres.acnih.gov Specific precursor-to-product ion transitions are monitored for quantification, which enhances the specificity of the analysis. For example, a common transition for this compound is m/z 555.0 → 396.1. nih.govtropmedres.acnih.gov
The sample preparation for LC-MS/MS analysis typically involves protein precipitation to remove proteins from the plasma sample, often followed by techniques to remove phospholipids, which can interfere with the analysis. nih.govtropmedres.acnih.gov The method is validated over a specific concentration range, for instance, 1.01-200 μg/ml, and demonstrates good linearity with correlation coefficients greater than 0.99. tropmedres.acnih.gov
Table 2: LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Sample Volume | Sample Preparation | Column | Mobile Phase | Ionization Mode | Precursor → Product Ion (m/z) | Reference |
| 100 µL | Protein precipitation with phospholipid removal | Agilent Zorbax Eclipse Plus C18 | 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid: acetonitrile | ESI Positive | 555.0 → 396.1 | nih.govnih.gov |
| 50 µL | Protein precipitation | Not Specified | 10mM aqueous ammonium formate (pH 2.5) and 0.1% formic acid in acetonitrile | ESI | Not Specified | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) in this compound Research
Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the column packing material (typically less than 2 μm). unesp.brrsc.org This results in faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. unesp.brrsc.org
UPLC methods have been developed for the quantification of this compound in various matrices, including plasma and peritoneal fluid. unesp.br These methods offer advantages such as shorter run times, often around 8-10 minutes, and improved sensitivity. unesp.brrsc.org For instance, a UPLC method for this compound in plasma and peritoneal fluid demonstrated linearity between 0.49 and 500 μg/mL for plasma and between 0.24 and 500 μg/mL for peritoneal fluid. unesp.br
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly reliable and rapid method for quantifying both total and unbound this compound in serum, which is particularly important in critically ill patients. benthamdirect.comeurekaselect.com
Spectroscopic and Spectrophotometric Methods in this compound Analysis
Spectroscopic methods are also widely used for the analysis of this compound, offering simpler and often more cost-effective alternatives to chromatographic techniques, particularly for concentration determination and degradation studies. unesp.brnih.gov
UV-Visible Spectrophotometry for Concentration Determination and Degradation Studies
UV-Visible spectrophotometry is a straightforward and accessible method for quantifying this compound in pharmaceutical preparations. nih.govijpsonline.com The method is based on the principle that this compound absorbs UV light at a specific wavelength. nih.gov An aqueous solution of this compound typically shows a maximum absorbance (λmax) at around 241 nm or 270 nm. nih.govmdpi.com
This technique can be used to establish a linear relationship between the absorbance and the concentration of this compound, which allows for its quantification. nih.gov For example, a method was found to be linear in the range of 5–50 μg/mL with a high correlation coefficient. nih.gov
UV-Visible spectrophotometry is also a valuable tool for studying the degradation of this compound under various stress conditions, such as acidic, alkaline, oxidative, and photolytic stress. nih.govmdpi.com By monitoring the changes in the UV spectrum over time, the rate and extent of degradation can be determined. nih.govmdpi.com For instance, studies have shown that this compound undergoes significant degradation in acidic and oxidative environments, while it is more stable under alkaline conditions. nih.gov
Table 3: UV-Visible Spectrophotometric Methods for this compound
| Method | Wavelength (λmax) | Linearity Range (µg/mL) | Application | Reference |
| Aqueous solution | 241 nm | 5 - 50 | Concentration determination, degradation studies | nih.gov |
| Azo dye formation with 2,5-dimethylphenol | Not Specified | 3.0 - 50 | Concentration determination | uobaghdad.edu.iqresearchgate.net |
| Azo dye formation with 4-tertbutylphenol | Not Specified | 10 - 30 | Concentration determination | uobaghdad.edu.iqresearchgate.net |
| Reaction with Folin-Ciocalteu reagent | 750 nm | 2.0 - 36 | Concentration determination | ijpsonline.com |
Fluorescence Spectroscopy in this compound Research
Fluorescence spectroscopy is another sensitive technique used in this compound research, particularly for studying its interaction with proteins like human serum albumin (HSA) and bovine serum albumin (BSA). alquds.eduacademicjournals.orgnih.gov This method relies on the intrinsic fluorescence of proteins, which can be quenched upon binding with a ligand such as this compound. alquds.eduacademicjournals.org
By measuring the decrease in fluorescence intensity of the protein in the presence of increasing concentrations of this compound, binding parameters such as the binding constant (K) and the number of binding sites can be determined. alquds.edunih.gov For example, one study found that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism. alquds.eduacademicjournals.org
Furthermore, spectrofluorimetric methods have been developed for the quantification of this compound in pharmaceutical formulations and plasma. researchgate.net These methods often involve a derivatization step to convert this compound into a fluorescent product. researchgate.net For example, this compound can be reacted with ortho-phthalaldehyde (OPA) in the presence of sulfite (B76179) to produce a highly fluorescent product. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is a potent analytical technique for elucidating the structural characteristics of this compound. creative-proteomics.com By measuring the interaction of infrared radiation with the molecular vibrations of the compound, FTIR provides a detailed fingerprint of the functional groups present. creative-proteomics.com This information is crucial for confirming the identity and integrity of the this compound molecule in various research and formulation studies.
The FTIR spectrum of this compound exhibits a series of characteristic absorption bands corresponding to its distinct structural moieties. Analysis of pure this compound reveals prominent peaks that can be assigned to specific vibrational modes. For instance, the stretching vibrations of N-H, O-H, and C-H groups are typically observed at wavenumbers of 3425 cm⁻¹, 3255 cm⁻¹, and 2796 cm⁻¹, respectively. jmb.or.kr Carbonyl (C=O) stretching vibrations, a key feature of the β-lactam ring, are evident as a strong band around 1742 cm⁻¹. asianpubs.org Other significant peaks include those for C=C and C=N stretching in the aromatic rings, which appear in the region of 1608-1501 cm⁻¹. asianpubs.org
FTIR is also instrumental in studying the interaction of this compound with other molecules, such as polymers or human serum albumin (HSA). ekb.egacademicjournals.org Changes in the peak positions and intensities in the FTIR spectrum of a this compound-containing formulation can indicate successful encapsulation or complex formation. ekb.egekb.eg For example, a shift in the characteristic peaks of both this compound and a polymer matrix can suggest effective loading and interaction between the drug and the carrier. ekb.eg
Table 1: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3444.63 | O-H and N-H stretching | researchgate.net |
| 3425 | N-H stretching | jmb.or.kr |
| 3255 | O-H stretching | jmb.or.kr |
| 2796 | C-H stretching | jmb.or.kr |
| 1742 | C=O stretching (β-lactam) | asianpubs.org |
| 1657 | C=O stretching | jmb.or.kr |
| 1649.02 | C=O stretching | researchgate.net |
| 1608, 1536, 1501 | C=C and C=N stretching | asianpubs.org |
| 1443 | C=C stretching | asianpubs.org |
| 1418 | -CH₂- deformation | asianpubs.org |
| 1356 | C-N stretching | jmb.or.kr |
| 1286 | C-N stretching | asianpubs.org |
| 1030 | C-O stretching | jmb.or.kr |
Electrochemical and Biosensor Approaches for this compound Detection
Electrochemical methods and biosensors offer sensitive and rapid platforms for the detection and quantification of this compound in various samples. These approaches are based on the electrochemical properties of the this compound molecule and can be tailored for high selectivity and low detection limits.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are widely employed to study the electrochemical behavior of this compound. researchgate.netmdpi.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the electroactive species. The oxidation and reduction peaks observed in a voltammogram provide valuable information about the electrochemical processes of this compound.
Research has shown that the electrochemical behavior of this compound is influenced by factors such as the pH of the supporting electrolyte and the type of electrode used. researchgate.net For instance, the reduction process of this compound at a hanging mercury drop electrode has been found to be strongly influenced by adsorption in acidic solutions, while it becomes diffusion-controlled at a pH greater than 7. researchgate.net The oxidation of this compound at a glassy carbon electrode is an irreversible and diffusion-controlled process. researchgate.net
The development of modified electrodes has enhanced the sensitivity and selectivity of voltammetric methods for this compound detection. For example, a copper hexacyanoferrate nanostructure-modified pencil graphite (B72142) electrode has demonstrated excellent electrocatalytic activity for the oxidation of this compound, with a detection limit of 0.54 μM. rsc.org Similarly, a screen-printed electrode modified with a novel hybrid nanostructure has achieved a very low detection limit of 0.2 nmol L⁻¹ using square wave voltammetry. nih.gov
Table 2: Performance of Various Voltammetric Sensors for this compound Detection
| Electrode/Sensor | Technique | Linear Range | Detection Limit (LOD) | Reference |
| Hanging Mercury Drop Electrode | DPV | 0.02 - 1300 pg/L | Not Specified | psu.edu |
| Copper Hexacyanoferrate Nanostructure/PGE | Cyclic Voltammetry/Chronoamperometry | 2 - 72 μM | 0.54 μM | rsc.org |
| SiO₂/ZrO₂/Cdot-N Modified Screen-Printed Electrode | Square Wave Voltammetry | 0.0078 - 40.02 μmol L⁻¹ | 0.2 nmol L⁻¹ | nih.gov |
| Caffeic Acid and Chitosan-Containing Polyurethane Modified Electrode | DPV | 0.1 - 1.5 mM | 52 µM | tandfonline.com |
| Multi-walled Carbon Nanotubes and Pt NPs | Voltammetry | 0.02 - 10 μM | 9.00 nM | mdpi.com |
The development of novel electrochemical biosensors represents a significant advancement in the detection of this compound. mdpi.comjmir.org These devices integrate a biological recognition element with an electrochemical transducer to provide highly specific and sensitive analysis. Recent research has focused on creating innovative materials and platforms for this compound biosensors.
One approach involves the use of molecularly imprinted polymers (MIPs). An MIP-based sensor fabricated with a graphene/TiO₂ composite demonstrated a linear response to this compound in the concentration range of 20-500 nM, with a detection limit of 10 nM. researchgate.net These sensors offer the advantage of being able to selectively recognize the target molecule.
Another promising area is the use of nanomaterials to enhance sensor performance. nih.gov A disposable and low-cost screen-printed electrode modified with a hybrid nanostructure of silicon oxide (SiO₂), zirconium oxide (ZrO₂), and nitrogen-doped carbon quantum dots (Cdot-N) has been developed for the direct electrochemical detection of this compound. nih.gov This sensor exhibited high sensitivity with a detection limit of 0.2 nmol L⁻¹ and demonstrated excellent selectivity in the presence of various interfering substances. nih.govresearchgate.net The synergistic effects of the nanomaterials contribute to the enhanced oxidation reaction of this compound. nih.gov
The potential of these novel biosensors lies in their ability to provide rapid, cost-effective, and portable solutions for this compound analysis in diverse settings, including environmental and clinical monitoring. researchgate.net
Voltammetric Techniques in this compound Research
Microbiological Assays in Research Settings for this compound Activity
Microbiological assays are fundamental in research for determining the in vitro activity of this compound against various bacterial pathogens. These assays provide critical data on the antibiotic's potency and are essential for understanding its spectrum of activity and for monitoring the emergence of resistance.
The broth microdilution and agar (B569324) dilution methods are standardized techniques used to determine the Minimum Inhibitory Concentration (MIC) of this compound. microxpress.infrontiersin.org The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. microxpress.in
In the broth microdilution method , serial twofold dilutions of this compound are prepared in a liquid growth medium in microtiter plates. microxpress.infrontiersin.org Each well is then inoculated with a standardized suspension of the test bacterium. microxpress.in After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of this compound that inhibits growth. microxpress.in This method is widely used for its efficiency and the small volumes of reagents required. mdpi.com
The agar dilution method involves incorporating serial dilutions of this compound into molten agar, which is then poured into petri dishes. biomedres.usscispace.com The surface of the agar is then inoculated with a standardized suspension of the test bacteria. scispace.com The MIC is determined as the lowest concentration of this compound that inhibits visible bacterial growth on the agar surface. mdpi.com This method is considered a reference method for the susceptibility testing of certain bacteria. mdpi.comresearchgate.net
Both methods are crucial for establishing the susceptibility or resistance of bacterial isolates to this compound and for comparing the in vitro activity of different brands or formulations of the antibiotic. biomedres.usscispace.com
Table 3: Example of this compound MIC Values Determined by Dilution Methods
| Bacterial Strain | Method | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Agar Dilution | Sensitive (MIC not specified) | biomedres.us |
| Staphylococcus aureus | Agar Dilution | >64 & 16 | biomedres.us |
| Proteus mirabilis | Agar Dilution | >64 | biomedres.us |
| Salmonella typhi | Agar Dilution | >64 | biomedres.us |
| Pseudomonas aeruginosa | Agar Dilution | >64 | biomedres.us |
| Enterococcus faecalis | Broth Macrodilution | >256 | openmicrobiologyjournal.com |
| Borrelia burgdorferi B31 | Broth Microdilution | 0.03 | psu.edu |
Time-kill curve studies provide dynamic information about the bactericidal activity of this compound over time. nih.govasm.org These in vitro assays measure the rate and extent of bacterial killing at different concentrations of the antibiotic. nih.gov
In a typical time-kill experiment, a standardized inoculum of a bacterial culture is exposed to a specific concentration of this compound (often a multiple of the MIC). frontiersin.orgasm.org At various time points (e.g., 0, 2, 4, 6, and 24 hours), aliquots are removed from the culture, serially diluted, and plated onto agar to determine the number of viable bacteria (colony-forming units per milliliter, CFU/mL). nih.govasm.org The results are plotted as the log₁₀ CFU/mL versus time. nih.gov
These studies can differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity and can reveal whether the killing is concentration-dependent or time-dependent. mdpi.com For this compound, a β-lactam antibiotic, the killing activity is generally considered to be time-dependent. mdpi.combiorxiv.org Time-kill curve analysis is valuable for comparing the bactericidal efficacy of this compound against different bacterial strains, including susceptible and resistant isolates. mdpi.com For example, studies have shown that this compound exhibits gradual killing over time against Neisseria gonorrhoeae. mdpi.com The presence of substances like serum albumin can impact the bactericidal activity of this compound, which can also be investigated using time-kill assays. asm.org
Table 4: Summary of this compound Time-Kill Study Findings
| Bacterial Strain | Key Finding | Reference |
| Neisseria gonorrhoeae | Gradual death over time at higher concentrations, demonstrating time-dependent activity. | mdpi.com |
| Neisseria gonorrhoeae | Little effect from 0 to 3 hours, with a rapid decrease in growth rate afterward. | biorxiv.org |
| Enterococcus faecalis (in combination with ampicillin) | Enhanced bactericidal activity observed with the combination. | openmicrobiologyjournal.com |
| Staphylococcus aureus | The presence of albumin significantly delayed the onset of killing and reduced the rate of eradication. | asm.org |
| Gram-negative bacteria | This compound was found to be less bactericidal than cefotaxime (B1668864) in broth with albumin. | nih.gov |
Disk Diffusion and Zone of Inhibition Assays (in vitro)
The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the susceptibility of bacteria to antibiotics like this compound. frontiersin.org This technique is valued for its simplicity, low cost, and reproducibility, making it a staple in many clinical microbiology laboratories for routine antimicrobial susceptibility testing. frontiersin.orgnih.gov
The principle of the disk diffusion assay is based on the radial diffusion of an antibiotic from a paper disk into a solid culture medium inoculated with a test microorganism. frontiersin.org A filter paper disk, impregnated with a known concentration of this compound (typically 30 µg), is placed on the surface of a Mueller-Hinton agar (MHA) plate that has been uniformly inoculated with a standardized bacterial suspension. ox.ac.ukscielo.brnih.gov The MHA is considered the standard medium for this test due to its good reproducibility and low levels of inhibitors that could interfere with the antibiotic's activity. frontiersin.org
Once the disk is in contact with the agar, the antibiotic begins to diffuse outwards, creating a concentration gradient in the medium. frontiersin.org The concentration is highest near the disk and decreases with distance. frontiersin.org The plate is then incubated under specific conditions, typically at 35-37°C for 16-20 hours. ox.ac.ukscielo.brnih.gov During incubation, the bacteria will grow on the agar surface, except in the area where the concentration of this compound is sufficient to inhibit their growth. This results in a clear circular area around the disk, known as the zone of inhibition. frontiersin.org The diameter of this zone is then measured in millimeters (mm) and compared to standardized interpretive criteria, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to classify the organism as susceptible, intermediate, or resistant to this compound. ox.ac.ukscienceasia.orgresearchgate.net
For instance, one study established interpretive criteria for this compound where a zone of inhibition of ≥21 mm indicated susceptibility, 14-20 mm indicated intermediate susceptibility, and ≤13 mm indicated resistance. ox.ac.uk Another set of criteria defined susceptibility at ≥18 mm, intermediate at 15-17 mm, and resistance at ≤14 mm. scienceasia.org It is crucial to adhere to the specific guidelines, as these breakpoints can be updated. For example, for Neisseria gonorrhoeae, only a susceptible criterion has been established for a 30-µg this compound disk.
Research findings have demonstrated the utility of the disk diffusion assay in assessing this compound's efficacy against various pathogens. In one study, this compound showed high effectiveness against Staphylococcus aureus, with 96.1% of isolates being susceptible. ox.ac.uk The susceptibility of other bacteria was also notable, with 95% of E. coli, 92.7% of P. aeruginosa, 89.4% of K. pneumoniae, and 87.2% of S. typhi isolates showing susceptibility. ox.ac.uk However, P. mirabilis exhibited the lowest susceptibility at 83.8%. ox.ac.uk Another study highlighted a bacteriostatic synergistic effect between ampicillin (B1664943) and this compound against several strains of Enterococcus faecalis when evaluated using a double-disk diffusion method. mdpi.com
Table 1: Example of this compound Susceptibility Data from Disk Diffusion Assays
| Bacterial Species | Number of Isolates Tested | Susceptible (%) | Intermediate (%) | Resistant (%) | Reference |
| Staphylococcus aureus | 180 | 96.1 | - | 3.9 | ox.ac.uk |
| Escherichia coli | 180 | 95.0 | - | 5.0 | ox.ac.uk |
| Pseudomonas aeruginosa | 180 | 92.7 | - | 7.3 | ox.ac.uk |
| Klebsiella pneumoniae | 180 | 89.4 | - | 10.6 | ox.ac.uk |
| Salmonella typhi | 180 | 87.2 | - | 12.8 | ox.ac.uk |
| Proteus mirabilis | 180 | 83.8 | - | 16.2 | ox.ac.uk |
| Data is illustrative and based on findings from the cited source. The "Intermediate" category was not specified in this particular study's results presentation. |
Sample Preparation Strategies for Diverse Research Matrices
The accurate quantification of this compound in various research matrices is critically dependent on the sample preparation strategy employed. The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interfering substances, and concentrate it to a level suitable for the analytical instrument.
Extraction Techniques from Laboratory Biological Fluids and Cell Cultures
The analysis of this compound in biological fluids such as plasma and serum, as well as in cell culture components, is essential for pharmacokinetic and in vitro efficacy studies. Common techniques for these matrices include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is a straightforward method often used for plasma and serum samples. It involves adding a precipitating agent, typically a cold organic solvent like acetonitrile or methanol, to the sample. innovareacademics.inthaiscience.inforesearchgate.net This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the this compound, can be directly injected into an analytical system or further processed. For example, in one method, 100 µL of plasma was deproteinized by adding 100 µL of cold methanol, followed by vortexing and centrifugation. researchgate.net Another protocol involved mixing 50 µL of plasma with 200 µL of an internal standard solution in acetonitrile to precipitate proteins. innovareacademics.in
Liquid-Liquid Extraction (LLE): LLE, or solvent extraction, is a technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. gsconlinepress.com It can be an effective method for extracting polar compounds like this compound from biological fluids. gsconlinepress.com A salting-out assisted LLE (SALLE) procedure has been developed for quantifying this compound in human serum. scielo.org.mx This method involved purifying a small 10 µL serum sample using magnesium sulfate, where the upper layer was then diluted and analyzed. scielo.org.mx The recovery rates for this SALLE method were reported to be around 44%. scielo.org.mx
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique for sample preparation from biological fluids. It involves passing the sample through a solid adsorbent material packed in a cartridge, which retains the analyte. Interfering substances can be washed away, and the purified analyte is then eluted with a suitable solvent. For plasma samples, a common procedure involves initial protein precipitation with a solvent like acetone, followed by evaporation of the supernatant. The residue is then redissolved in a buffer and passed through an SPE cartridge, such as a C18 cartridge. The cartridge is washed, and this compound is eluted with a solvent like methanol. Optimization of parameters such as pH is crucial; for instance, maximum recoveries of this compound using SPE were obtained at a pH of 1.5.
Extraction from Cell Cultures: For in vitro studies, this compound needs to be quantified from both the cell culture supernatant and the cell pellet. To measure intracellular accumulation, bacterial or mammalian cells are first harvested, often by centrifugation. The cell pellet is then washed multiple times with a buffer solution, such as phosphate-buffered saline (PBS), to remove any extracellular drug. Cell lysis is then performed to release the intracellular contents. This can be achieved through methods like sonication or repeated freeze-thaw cycles in liquid nitrogen and a warm water bath. Following lysis, protein precipitation with a solvent like methanol is typically performed, followed by centrifugation to separate the cell debris from the supernatant containing the extracted this compound. The final supernatant is then ready for analysis by methods such as HPLC.
Table 2: Overview of Extraction Techniques for this compound from Biological Samples
| Extraction Technique | Matrix | Key Steps | Reported Recovery (%) | Reference |
| Protein Precipitation | Plasma | Addition of cold methanol, vortex, centrifugation. | Not specified | researchgate.net |
| Protein Precipitation | Plasma | Addition of acetonitrile, vortex, centrifugation. | Not specified | innovareacademics.in |
| Salting-Out Assisted LLE | Serum | Purification with magnesium sulfate, dilution of upper layer. | ~44 | scielo.org.mx |
| Solid-Phase Extraction (SPE) | Plasma | Protein precipitation (acetone), redissolution in buffer, C18 cartridge, elution with methanol. | 20.92 | |
| Lysis & Protein Precipitation | Bacterial Cells | Cell pelleting, washing, freeze-thaw cycles, protein precipitation (methanol), centrifugation. | Not specified |
Sample Cleanup for Environmental Samples (e.g., water, soil)
The presence of this compound in environmental matrices like water and soil is a growing concern, necessitating robust analytical methods for its detection and quantification. Sample preparation for these matrices is often more complex due to the high variability and presence of numerous interfering compounds. innovareacademics.in
Water Samples: Solid-phase extraction (SPE) is the most common and effective technique for extracting and concentrating antibiotics from water samples, including surface water, wastewater, and river water. innovareacademics.in Hydrophilic-lipophilic balanced (HLB) cartridges are frequently used due to their ability to retain a wide range of compounds. A typical SPE procedure for water samples involves several key steps:
Sample Pre-treatment: Water samples are often filtered to remove suspended solids that could clog the SPE cartridge. The pH of the sample is a critical parameter and is usually adjusted to optimize the retention of the target analytes. For many antibiotics, including cephalosporins, acidifying the sample to a pH of around 3 is common. The addition of a chelating agent like EDTA can also be beneficial to complex metal ions that might otherwise interact with the antibiotics.
Cartridge Conditioning: The SPE cartridge is conditioned, typically with methanol followed by water at the same pH as the sample, to activate the sorbent.
Sample Loading: The pre-treated water sample is passed through the conditioned cartridge at a controlled flow rate.
Washing: The cartridge is washed with a weak solvent (e.g., water) to remove co-adsorbed interfering compounds.
Elution: The retained this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. The eluate can then be evaporated and reconstituted in a smaller volume to concentrate the analyte before analysis.
One study reported using Oasis HLB Prime cartridges for the extraction of this compound from various water samples. The process involved filtering the water, loading it onto the cartridge, washing with water, and eluting with methanol. Another study on river water samples also utilized Oasis HLB cartridges after adjusting the sample pH to 3 and adding EDTA.
Soil Samples: Extracting this compound from soil is challenging due to its potential for strong adsorption to soil particles and organic matter. frontiersin.org Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an effective technique for solid samples like soil. frontiersin.org PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
A general procedure for extracting antibiotics from soil involves:
Sample Preparation: Soil samples are typically air-dried and sieved to ensure homogeneity. nih.gov
Extraction: A mixture of an organic solvent and a buffer is often used as the extraction solvent. For instance, a mixture of citrate-phosphate buffer (pH 7.0) and methanol has been shown to provide high recoveries for cephalosporins in soil using PLE. Other methods have used a mixture of citrate (B86180) buffer (pH 4) and methanol (1:1, v/v) with solid-liquid extraction (SLE) followed by an SPE cleanup step.
Cleanup: The resulting soil extract is often complex and requires a cleanup step, frequently performed using SPE with HLB cartridges, similar to the procedure for water samples. This involves diluting the soil extract with water, loading it onto the SPE cartridge, and eluting the purified analyte.
Research has shown that for soil, PLE can be more suitable for certain classes of antibiotics, while other methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be better for others. The choice of extraction solvent and pH are critical parameters that must be optimized to achieve good recovery rates.
Table 3: Common Parameters in Sample Cleanup for Environmental this compound Analysis
| Matrix | Extraction/Cleanup Method | Key Parameters | Reference |
| Water | Solid-Phase Extraction (SPE) | Oasis HLB cartridges, pH adjustment (e.g., to 3), elution with methanol. | |
| Water | Solid-Phase Extraction (SPE) | Addition of EDTA, pH adjustment, HLB column, elution with methanol. | |
| Soil | Pressurized Liquid Extraction (PLE) & SPE | Extraction with citrate-phosphate buffer (pH 7.0) and methanol; cleanup with Oasis HLB cartridges. | |
| Soil | Solid-Liquid Extraction (SLE) & SPE | Extraction with citrate buffer (pH 4) and methanol; cleanup with Oasis HLB cartridges. |
Pharmacological Principles and Biochemical Interactions of Ceftriaxone Pre Clinical/molecular Focus
Molecular Interactions with Plasma Proteins (in vitro studies)
Ceftriaxone exhibits significant, though reversible, binding to plasma proteins, primarily albumin. nih.govresearchgate.net This interaction is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability at target sites, and elimination.
In vitro studies have elucidated the concentration-dependent nature of this compound's binding to plasma proteins. tandfonline.com At lower concentrations (below 100 µg/mL), this compound is highly bound, with percentages ranging from 90% to 95%. tandfonline.com As the concentration of this compound increases to above 400 µg/mL, the binding becomes saturated, and the percentage of bound drug decreases to approximately 60%. tandfonline.com This saturable binding process is attributed to a limited number of high-affinity binding sites on the albumin molecule. nih.gov
Investigations using steady-state dialysis with radiolabeled this compound have shown that albumin possesses a single primary binding site for the drug with a moderate affinity. nih.gov The association constant (Ka) for this interaction has been determined to be approximately 72,000 M-1. nih.gov Further studies employing fluorescence spectroscopy and surface plasmon resonance (SPR) have confirmed the spontaneous and exothermic nature of the binding process between this compound and bovine serum albumin (BSA). nih.govnih.gov The negative values for both enthalpy change (ΔH) and entropy change (ΔS) suggest that hydrogen bonding and van der Waals forces are the predominant intermolecular forces driving the complex formation. nih.govnih.gov Molecular docking studies have further proposed that this compound preferentially binds to site IB of albumin. nih.govnih.gov
In addition to albumin, this compound has been shown to bind to immunoglobulin G (IgG), albeit with different characteristics. asm.org The binding to IgG is nonlinear and suggests the presence of two distinct binding sites with different affinities and capacities. asm.org
Interactive Table: Binding Parameters of this compound with Plasma Proteins
| Parameter | Value | Method | Protein | Reference |
|---|---|---|---|---|
| Binding Percentage (low conc.) | 90-95% | Not specified | Human Plasma | tandfonline.com |
| Binding Percentage (high conc.) | ~60% | Not specified | Human Plasma | tandfonline.com |
| Association Constant (Ka) | 72,000 M⁻¹ | Steady-State Dialysis | Human Albumin | nih.gov |
| Number of Binding Sites (n) | ~0.7 | Steady-State Dialysis | Human Albumin | nih.gov |
| Gibbs Free Energy (ΔG at 310K) | -28.62 kJ/mol | Fluorescence/SPR | Bovine Serum Albumin | nih.gov |
| Enthalpy Change (ΔH) | Negative | Fluorescence/SPR | Bovine Serum Albumin | nih.gov |
| Entropy Change (ΔS) | Negative | Fluorescence/SPR | Bovine Serum Albumin | nih.gov |
Impact on Free this compound Concentration in Model Systems
The extent of protein binding directly influences the concentration of free, unbound this compound, which is the pharmacologically active fraction of the drug. nih.gov In model systems, as the total concentration of this compound increases, the unbound fraction also increases due to the saturation of protein binding sites. researchgate.netacs.org This phenomenon has been demonstrated in studies where total plasma AUC (Area Under the Curve) values for this compound increased subproportionally with escalating doses, while the unbound AUC remained proportional, indicating that clearance of the unbound drug is constant. acs.org
The composition of the model system significantly affects the free drug concentration. For instance, protein binding of this compound is markedly different between human plasma and solutions containing commercially available bovine serum albumin (BSA) or human serum albumin (HSA). asm.orgresearchgate.net One study found that this compound's protein binding was significantly higher in pooled human plasma (76.8 ± 11.0%) compared to media with BSA (20.2 ± 8.3%) or HSA (56.9 ± 16.6%). asm.orgresearchgate.net These differences in binding directly translate to variations in free this compound concentrations and, consequently, antimicrobial activity in these in vitro systems. asm.orgresearchgate.net
Furthermore, the presence of endogenous or exogenous substances can displace this compound from its binding sites on albumin, thereby increasing the free drug concentration. High levels of bilirubin (B190676) have been shown to cause a significant decrease in this compound binding to plasma, with a 24% reduction observed at high bilirubin concentrations. nih.gov To a lesser extent, high concentrations of oleic acid and uric acid can also decrease this compound binding. nih.gov
Enzymatic and Chemical Degradation Pathways of this compound (Non-Biological/Environmental)
This compound is susceptible to degradation under various environmental conditions, a process that can impact its efficacy and lead to the formation of various byproducts. This degradation can occur through both chemical and enzymatic pathways in non-biological contexts.
The degradation of this compound in aqueous solutions is influenced by factors such as pH and temperature. ptfarm.plresearchgate.net Hydrolysis is a primary degradation pathway. researchgate.netrsc.org Studies have shown that in aqueous solutions, this compound can undergo hydrolysis of the β-lactam ring, which is a key structural feature for its antibacterial activity. wikipedia.org This process is often autocatalyzed, especially in neutral to basic conditions, where a rise in pH can accelerate the degradation rate. rsc.org
One of the principal degradation products identified in the early stages of hydrolysis in acidic, basic, and neutral solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl Other degradation processes include the cleavage of the -CH2-S- bond at position C-3 of the dihydrothiazine ring, isomerization at C-6 or C-7, syn-anti isomerization of the N-oxime function, and lactonization between the 4-carboxyl group and a hydroxyl group formed at C-3. ptfarm.pl Forced degradation studies under alkaline conditions have shown that the opening of the β-lactam ring is a major degradation pathway. researchgate.net
Electrochemical methods have also been used to study this compound degradation. In the presence of chloride and bromide ions, this compound undergoes almost complete electrochemical degradation or transformation. mdpi.com
In non-clinical, environmental contexts, microorganisms can play a role in the biotransformation of this compound. Certain bacteria have been identified that can efficiently degrade this antibiotic. For example, the bacterium Achromobacter xylosoxidans strain Cef6, isolated from this compound-contaminated materials, has demonstrated the ability to achieve 100% biotransformation of this compound under optimized aerobic conditions. researchgate.net This biotransformation resulted in the detection of only one of five potential this compound byproducts at the end of the process, suggesting a specific enzymatic pathway. researchgate.net
The primary mechanism of bacterial resistance to β-lactam antibiotics like this compound involves the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the molecule. wikipedia.orgdrugbank.com While this compound is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) can effectively degrade it. drugbank.com
Identification of Degradation Products in Laboratory Models
Distribution and Penetration in Laboratory Models and Biological Barriers (non-clinical)
The ability of this compound to distribute into various body tissues and penetrate biological barriers is a key aspect of its therapeutic utility. Non-clinical models provide valuable insights into these processes.
This compound distributes widely into body fluids and tissues. researchgate.net Its apparent volume of distribution in healthy subjects ranges from 5.8 to 13.5 liters. drugbank.com
A critical biological barrier is the blood-brain barrier (BBB). The penetration of drugs into the central nervous system (CNS) is generally limited for hydrophilic compounds like this compound. asm.org However, this compound does penetrate the BBB, particularly when the meninges are inflamed, which increases the permeability of the barrier. asm.orgnih.gov The penetration of this compound into the cerebrospinal fluid (CSF) is influenced by its high plasma protein binding; the unbound fraction is what is available to cross the barrier. asm.org In experimental models, the penetration of this compound across the BBB was not found to be affected by the co-administration of steroids. nih.gov
In addition to the BBB, this compound also penetrates other tissues. In vitro studies have shown that this compound has a high affinity for penicillin-binding proteins (PBPs) in bacteria such as E. coli and H. influenzae, which is the basis of its bactericidal action. hres.ca
In Vitro Permeability Studies Across Model Membranes
The permeability of this compound, a hydrophilic molecule, across biological membranes is inherently low, a characteristic that influences its absorption and distribution. scielo.br In vitro studies utilizing various model membranes have been instrumental in quantifying this permeability and exploring strategies to enhance it.
One common method is the parallel artificial membrane permeability assay (PAMPA). In a study using a PAMPA model with porcine polar brain lipid to mimic the blood-brain barrier, the permeability of this compound loaded into nanostructured lipid carriers (NLCs) was found to be 5.06 x 10⁻⁶ cm/s. scielo.brpharmaexcipients.com This was a significant, 28-fold increase compared to an aqueous solution of this compound. scielo.br
Another approach involves the use of a Franz diffusion cell. In one such study, the permeation of this compound sodium from lipospheres was investigated across an artificial membrane with a 0.22 µm pore size, using simulated intestinal fluid as the acceptor medium. nih.govtandfonline.com The permeation coefficient values for this compound from these lipospheres ranged from 8.55 x 10⁻⁷ cm/s to 2.08 x 10⁻⁶ cm/s, with the variation dependent on the concentration of polyethylene (B3416737) glycol (PEG) 4000 in the formulation. nih.govtandfonline.com
The inherent low permeability of this compound is attributed to its hydrophilic nature and zwitterionic character at physiological pH. scholarsresearchlibrary.com Studies have also explored the use of permeation enhancers to improve its passage across membranes. For instance, the combination of Brij 58 and oleic acid in mixed micelles has been shown to significantly increase the permeation rate of this compound across excised animal intestinal membranes. scholarsresearchlibrary.com
Table 1: In Vitro Permeability of this compound Across Model Membranes
| Formulation | Model Membrane | Permeability Coefficient (cm/s) | Fold Increase vs. Aqueous Solution |
| This compound-loaded NLCs | Porcine Polar Brain Lipid (PAMPA) | 5.06 x 10⁻⁶ scielo.brpharmaexcipients.com | 28 scielo.br |
| This compound in Lipospheres (with varying PEG 4000) | Artificial Membrane (0.22 µm pore size) | 8.55 x 10⁻⁷ - 2.08 x 10⁻⁶ nih.govtandfonline.com | Not Applicable |
| This compound with Brij 58 and Oleic Acid Micelles | Excised Animal Intestinal Membrane | Enhanced permeation observed scholarsresearchlibrary.com | Not Quantified |
Distribution in Microbial Biofilms and Ex Vivo Tissue Models
The effectiveness of an antibiotic is not only determined by its intrinsic activity against planktonic bacteria but also by its ability to penetrate and act within complex biological structures like microbial biofilms and tissues.
Microbial Biofilms:
Biofilms represent a significant challenge to antibiotic therapy, as the extracellular polymeric substance (EPS) matrix can limit drug penetration. Studies have shown that this compound's efficacy can be diminished against bacteria growing in biofilms. For example, in a study investigating biofilms of ESBL-producing Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, the minimum biofilm eradication concentration (MBEC) for this compound was significantly higher than its minimum inhibitory concentration (MIC) against planktonic cells. itmedicalteam.pl Specifically, for non-ESBL producing E. coli and S. typhi, there was a 32-fold increase in the MBEC compared to the MIC. itmedicalteam.pl When biofilms of ESBL-producing organisms were treated with half the MBEC of this compound, it resulted in a minimal reduction in bacterial count (0.12-0.22 log reduction). itmedicalteam.pl In contrast, a combination of this compound with sulbactam (B1307) and EDTA demonstrated a more substantial, 3-log reduction in bacterial viability. itmedicalteam.pl
In another study focusing on Neisseria gonorrhoeae biofilms on an ex vivo model using primary human cervical epithelial (Pex) cells, this compound was less effective at disrupting established biofilms compared to a novel inhibitor, corallopyronin A. nih.gov After a 48-hour treatment, this compound reduced the biofilm biomass of a susceptible strain by approximately 30%. nih.gov
Ex Vivo Tissue Models:
Ex vivo models provide a bridge between in vitro assays and in vivo conditions, offering a more biologically relevant environment to study drug distribution. wounds-uk.com These models, often using human or porcine skin, can be used to assess the efficacy of antimicrobial agents in a setting that mimics host tissue. wounds-uk.commdpi.com For instance, the distribution of this compound-loaded nanostructured lipid carriers (NLCs) has been evaluated in rat brain tissue, demonstrating enhanced brain biodistribution compared to this compound solution. scielo.brpharmaexcipients.com While specific quantitative data on this compound distribution within ex vivo tissue models from the provided search results is limited, these models are recognized as valuable tools for such investigations. wounds-uk.commdpi.com For example, ex vivo human and porcine skin models are used to assess the effectiveness of antimicrobial dressings and to study wound healing. wounds-uk.com
Pharmacodynamics at the Molecular and Cellular Level (in vitro)
Relationship Between this compound Concentration and Bacterial Killing Rate (in vitro)
The bactericidal activity of this compound is time-dependent, meaning its efficacy is more closely related to the duration of time the concentration remains above the minimum inhibitory concentration (MIC) rather than the peak concentration achieved. mdpi.com In vitro time-kill curve studies are essential for characterizing this relationship.
In studies with Escherichia coli in an experimental meningitis model, this compound demonstrated high activity. asm.org However, to achieve optimal efficacy, defined as a killing rate of 1.5 log₁₀ CFU/ml per hour, concentrations equal to or greater than 10 times the minimal bactericidal concentration (MBC) were required. asm.org Similarly, in an in vitro model simulating drug concentrations in body fluids, this compound was highly active against Streptococcus pneumoniae and E. coli. aesculapius.it
For Neisseria gonorrhoeae, time-kill assays showed that this compound induced a gradual bacterial killing over time at higher concentrations. mdpi.com Even a this compound-resistant strain (WHO X) was steadily killed in the presence of 0.75 mg/L of this compound, although the rate of killing was less pronounced compared to susceptible strains. mdpi.com
In time-kill assays against penicillin-resistant pneumococci, this compound at half the MIC produced a slight decrease in the viable cell count of approximately -0.8 log₁₀ cfu/mL over 8 hours. oup.com When combined with levofloxacin, a synergistic effect was observed. oup.com
Table 2: In Vitro Bacterial Killing Rates for this compound
| Organism | This compound Concentration | Killing Rate | Reference |
| Escherichia coli | ≥10 x MBC | 1.5 log₁₀ CFU/ml per hour | asm.org |
| Penicillin-resistant Streptococcus pneumoniae | 1/2 x MIC | -0.8 log₁₀ cfu/mL over 8 hours | oup.com |
| Neisseria gonorrhoeae (susceptible) | > MIC | Gradual killing over time | mdpi.com |
| Neisseria gonorrhoeae (resistant) | 0.75 mg/L | Steady but slower killing over time | mdpi.com |
Post-Antibiotic Effects in Bacterial Cultures (in vitro)
The post-antibiotic effect (PAE) is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. nih.gov For β-lactam antibiotics like this compound, the PAE is generally modest.
In a study involving Klebsiella pneumoniae, Pseudomonas aeruginosa, and Streptococcus viridans, strains were exposed to this compound for 2 hours. nih.gov The PAE of this compound alone was up to 145 minutes when used at the MIC and up to 50 minutes at half the MIC, with variations depending on the bacterial species. nih.gov When combined with gentamicin, the PAE was prolonged, reaching up to 320 minutes for S. viridans. nih.gov
Another study investigating the PAE of various antibiotics against Bacillus anthracis found that this compound induced a PAE of 1 to 2 hours after a 2-hour exposure at 10 times the MIC. oup.com
Table 3: In Vitro Post-Antibiotic Effect (PAE) of this compound
| Organism(s) | This compound Concentration (2-hour exposure) | PAE Duration (minutes) |
| Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus viridans | MIC | Up to 145 nih.gov |
| Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus viridans | 1/2 MIC | Up to 50 nih.gov |
| Bacillus anthracis | 10 x MIC | 60 - 120 oup.com |
Environmental Fate and Ecotoxicological Research of Ceftriaxone
Occurrence and Detection of Ceftriaxone in Aquatic Environments
The widespread use of the third-generation cephalosporin (B10832234) antibiotic, this compound, has led to its emergence as an environmental contaminant. nih.govecotoxbrasil.org.br Due to incomplete metabolism in humans and animals, a significant portion, estimated to be between 40% and 90% of the administered dose, is excreted in its active form through urine and feces. nih.gov This ultimately results in the contamination of soil, water, and plants. nih.gov Conventional wastewater treatment plants are often not equipped to efficiently remove such complex pharmaceutical compounds, leading to their release into aquatic ecosystems. nih.govencyclopedia.pub
Monitoring in Wastewater Effluents and Surface Waters
This compound has been detected in various aquatic environments, with hospital effluents being a primary source of contamination. nih.govoup.com Studies have reported its presence in wastewater at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). nih.gov For instance, research in India found this compound concentrations in the effluent of healthcare facilities and municipal wastewater treatment plants to range from 1.25 to 29.15 µg/mL. nih.gov In a hospital in Addis Ababa, Ethiopia, the this compound concentration in wastewater was found to be 0.083 µg/mL, which exceeds the local discharge limit. researchgate.netresearchgate.net Another study predicted the environmental concentration of this compound in a Cuban river to be 6.2706 µg/L based on hospital consumption data. ecotoxbrasil.org.br
The presence of this compound in surface waters, even at low concentrations, is a cause for concern due to the potential for the development of antibiotic resistance and toxicity to aquatic organisms. nih.govmdpi.com While some studies have not detected this compound in wastewater effluent samples, others have found it to be the least detected antibiotic in certain monitoring programs. mdpi.com The variability in detection highlights the dynamic nature of its presence in wastewater, often reflecting the treatment needs of local hospital populations. oup.com
Table 1: Reported Concentrations of this compound in Wastewater
| Location/Source | Concentration Range | Reference |
|---|---|---|
| Indian Healthcare Facilities & WWTPs | 1.25–29.15 µg/mL | nih.gov |
| Tirunesh Beijing General Hospital, Ethiopia | 0.083 µg/mL | researchgate.netresearchgate.net |
| Bélico River, Cuba (Predicted) | 6.2706 µg/L | ecotoxbrasil.org.br |
| Hospital Wastewater (Theoretical) | 3.339 mg/L | ecotoxbrasil.org.br |
| Surface Water (Annual Average) | 12.7 ng/L | mdpi.com |
| Surface Water (Spring) | 750.5 ng/L | mdpi.com |
Presence in Groundwaters and Sediments
The persistence of pharmaceutical compounds like this compound raises concerns about their potential to leach into groundwater and accumulate in sediments. frontiersin.org While direct monitoring data for this compound in groundwater and sediments is less abundant than for surface waters, the general understanding of antibiotic fate suggests this is a plausible pathway. frontiersin.org The high affinity of this compound for soil minerals could potentially reduce its immediate bioavailability but also lead to its long-term accumulation in soil and sediment matrices. mdpi.com The process of antibiotic transport from surface water to groundwater is influenced by various factors, including soil composition and hydrogeological conditions.
Degradation Pathways in Environmental Matrices
The environmental persistence of this compound is determined by its susceptibility to various degradation processes. nih.govmdpi.com These include photolytic degradation, biodegradation by microorganisms, and chemical hydrolysis. nih.gov
Photolytic Degradation of this compound
Photodegradation, or the breakdown of compounds by light, is a significant pathway for the elimination of this compound from surface waters. researchgate.net Studies have shown that this compound undergoes unimolecular photodegradation when exposed to UVB light. rsc.orgrsc.org This process is enhanced in the presence of oxygen due to the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) radical anions, which are produced through photosensitization involving the triplet excited state of this compound. rsc.orgrsc.org
The efficiency of photolytic degradation can be significantly increased through photocatalysis. For example, using a composite of zinc oxide (ZnO) and titanium dioxide (TiO2) under UV light has been shown to achieve complete degradation of this compound in as little as two minutes. mdpi.com The primary reactive species in this process were identified as positive holes and hydroxyl radicals. mdpi.com Other studies have also demonstrated the effectiveness of TiO2 nanoparticles and other photocatalytic systems in degrading this compound under UV and even visible light. uinjkt.ac.idmdpi.comresearchgate.net The degradation kinetics often follow a pseudo-first-order model. nih.govencyclopedia.pub Interestingly, the photoproducts generated from UVB irradiation have been found to be non-cytotoxic in some bioassays. rsc.org
Table 2: Research Findings on Photolytic Degradation of this compound
| Photocatalyst/Method | Light Source | Degradation Efficiency/Time | Key Findings | Reference |
|---|---|---|---|---|
| ZnOSAS/PC50 composite | UV Light (365 nm) | Complete degradation in 2 minutes | Positive holes and hydroxyl radicals are the main reactive species. | mdpi.com |
| TiO2 nanoparticles | Mercury UV lamp | 96.52% degradation in 9 hours | Degradation is influenced by pH and catalyst mass. | uinjkt.ac.id |
| UVB irradiation | UVB Light | Increased degradation in the presence of oxygen | Involves reactive oxygen species (ROS). | rsc.orgrsc.org |
| NiFe12O19–ZnO | UV irradiation | 98.47% degradation | - | researchgate.net |
| NiFe12O19–TiO2 | UV irradiation | 95.45% degradation | - | researchgate.net |
Biodegradation by Environmental Microorganisms
Biodegradation relies on the metabolic activities of microorganisms to break down contaminants. researchgate.net While this compound is considered to be not readily biodegradable in standard tests, some studies have shown that it can be degraded by specific microorganisms. encyclopedia.pubroche.com For instance, a genetically modified strain of Pseudomonas putida capable of producing catechol 2,3-dioxygenase was able to degrade 69.53% of this compound in soil. mdpi.comtandfonline.com This suggests that certain enzymes can be effective in breaking down the this compound molecule. mdpi.com
In some wastewater treatment simulations, complete primary degradation of this compound was observed, with the cleavage of the beta-lactam ring, which is crucial for its antibiotic activity. roche.com However, other studies have categorized this compound as non-biodegradable, highlighting the variability in its susceptibility to microbial degradation depending on the specific microbial community and environmental conditions. encyclopedia.pub Research has also indicated that the antibiotic capacity of this compound rapidly diminishes in the presence of soil, with a significant portion of this inactivation attributed to biological activity. nih.gov
Chemical Hydrolysis in Water and Soil
The stability of this compound in aqueous solutions is dependent on factors like pH and temperature. nih.govresearchgate.net Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key degradation pathway. researchgate.net this compound is known to be unstable in aqueous solutions, with degradation occurring more rapidly at lower or higher pH levels compared to a more stable pH of around 7.5. nih.gov One study found that this compound undergoes significant degradation under acidic hydrolysis and oxidation, while it is more stable under alkaline conditions. nih.gov
Research has shown that the hydrolysis of this compound is significantly faster when exposed to light, indicating that direct photolysis is a primary elimination process in surface water. researchgate.net In the dark, the hydrolysis of this compound in ultrapure water was practically complete after 100 days at 25°C and 900 days at 4°C. nih.gov The rate of hydrolysis was found to be slower in natural water compared to ultrapure water. nih.gov The degradation of this compound through hydrolysis involves the opening of the beta-lactam ring. researchgate.netrjptonline.org For example, at a pH of 5.0, the half-life of this compound due to hydrolysis was observed to be 2.8 days. acs.org Lower storage temperatures have been shown to improve the chemical stability of this compound in water. researchgate.net
Advanced Oxidation Processes for this compound Removal in Water Treatment
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that utilize highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. nih.govencyclopedia.pub These methods have proven effective in breaking down persistent pharmaceutical compounds like this compound into less harmful substances or mineralizing them completely to CO2 and H2O. nih.govencyclopedia.pub Various AOPs have been investigated for the removal of this compound from aqueous solutions, including ozonation, Fenton and photo-Fenton processes, and photocatalysis. nih.govmdpi.com
Ozonation and Catalytic Ozonation: Ozonation involves the direct use of ozone (O3) to oxidize pollutants. In a study on a synthetic wastewater containing this compound, ozonation for one hour at a pH of 7 removed 74% of the initial Chemical Oxygen Demand (COD). tandfonline.com The efficiency increased to 82% when the pH was raised to 11. tandfonline.com Combining ozonation with other processes can further enhance degradation. A heterogeneous system using ozone, UV light, and an Fe3O4@TiO2 catalyst (O3/UV/Fe3O4@TiO2) achieved a 92.4% removal of this compound and a 72.5% reduction in Total Organic Carbon (TOC) within 30 minutes under optimal conditions (pH 9, 2 g/L catalyst dosage). tandfonline.com
Fenton and Photo-Fenton Processes: The Fenton process uses hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to generate hydroxyl radicals. For a this compound-containing effluent, the Fenton process achieved an 84.6% reduction in COD within 30 minutes at an optimal pH of 2.6 and a Fe2+/H2O2 molar ratio of 1:8. usm.mysemanticscholar.orgresearchgate.net The photo-Fenton process, which incorporates light to enhance radical production, has also been shown to be effective. A visible-light-driven photo-Fenton system using an SnS2/LaFeO3 composite catalyst removed 87.54% of this compound sodium within 150 minutes. rsc.orgrsc.org
Photocatalysis: Photocatalysis utilizes semiconductor materials that, when activated by light, generate electron-hole pairs leading to the formation of reactive oxygen species.
UV-Based Processes: The combination of UVC light and hydrogen peroxide (UVC/H2O2) can completely degrade this compound, whereas UVC alone results in only partial degradation (100% vs. 61% degradation, respectively). researchgate.net The highest degradation for the UVC/H2O2 process was observed at a pH of 5. nih.govresearchgate.net
TiO2-Based Systems: Titanium dioxide (TiO2) is a widely studied photocatalyst. Studies have shown that a UV/TiO2 process is more effective for this compound degradation than a UV/ZnO process. nih.gov The efficiency can be significantly improved by creating composites. An activated carbon-based TiO2 (ACT-4) nanocomposite achieved 99.6% photocatalytic degradation of this compound under visible light. bohrium.com Coupling micronized ZnO with TiO2 (PC50) resulted in the complete degradation of this compound in just 2 minutes under UV irradiation. mdpi.com
ZnO-Based Systems: Zinc oxide (ZnO) is another effective photocatalyst. A hybrid system of commercial ZnO combined with micronized β-cyclodextrin demonstrated remarkable efficiency, completely degrading this compound in just 1 minute under UV light. dntb.gov.uamdpi.com An advanced process using H2O2 with nano-ZnO particles achieved 92% this compound removal in 90 minutes at an optimal pH of 11. wwjournal.ir
Other Photocatalysts: Bismuth tungstate (B81510) (Bi2WO6) in a 3D flower-like microsphere form has been shown to degrade 70.18% of this compound sodium in 240 minutes under visible light. gychbjb.com
Interactive Data Table: Efficacy of Advanced Oxidation Processes for this compound Removal Below is a summary of research findings on various AOPs for this compound degradation. You can sort the table by clicking on the headers.
Sorption and Mobility in Soil and Sediment Systems
The behavior of this compound in terrestrial environments is significantly governed by its interaction with soil and sediment components. These interactions determine its bioavailability, persistence, and potential to move through the soil profile into groundwater. mdpi.comnih.gov
Research indicates that this compound has a strong affinity for soil components, particularly minerals. mdpi.comresearchgate.net This process, known as sorption, involves the binding of the antibiotic to soil particles. nih.gov Studies have shown that this compound's high affinity for soil minerals can significantly reduce its bioavailability, thereby limiting its availability to interact with and affect soil bacteria. mdpi.comresearchgate.net In experiments with sterile soil slurries, a 20-30% reduction in this compound's antibiotic efficacy was attributed to non-biological processes, primarily sorption to soil particles. nih.gov The strong binding of this compound to soil matrices is a critical factor in its environmental fate, as it directly influences its persistence and mobility. mdpi.com
Leaching is the process by which soluble substances are transported through the soil by water. The potential for a compound to leach is inversely related to its tendency to adsorb to soil particles. Given this compound's demonstrated high affinity for soil minerals, its mobility is expected to be low. mdpi.comresearchgate.net Strong adsorption restricts the downward movement of the compound through the soil profile, thus reducing its potential to leach into groundwater. frontiersin.org While specific studies measuring the leaching rate of this compound are limited, its strong sorption characteristics strongly suggest a low leaching potential in most terrestrial environments. mdpi.com
Adsorption Characteristics to Soil Components
Impact on Environmental Microbial Communities and Resistance Dissemination
The introduction of antibiotics like this compound into the environment raises concerns about its effects on natural microbial ecosystems and its role in promoting antibiotic resistance. nih.govnih.gov
Studies have confirmed the ubiquitous presence of clinically relevant ESBL genes, such as blaTEM, blaCTX-M, and blaOXA, in soil DNA. nih.govresearchgate.net The soil acts as a natural reservoir for these resistance genes. mdpi.com The introduction of this compound into this environment, even at low concentrations, can create selective pressure that favors the survival and proliferation of bacteria carrying these genes. nih.gov
A significant concern is that these ESBL and other resistance genes are often located on mobile genetic elements like plasmids and transposons. nih.govuconn.edu This mobility allows for horizontal gene transfer, a process where resistance genes can be passed between different bacteria, including from native environmental bacteria to human pathogens. nih.govuconn.edu This transfer mechanism is a key pathway for the spread of antibiotic resistance from the environment to clinical settings. uconn.eduoup.com The link between this compound use and resistance is also seen in clinical data, where increased consumption correlates with higher rates of this compound-resistant pathogens like E. coli and Klebsiella spp. frontiersin.org
Structure Activity Relationship Sar Studies of Ceftriaxone and Its Analogues
Influence of the Beta-Lactam Ring System on Antimicrobial Activity
The cornerstone of ceftriaxone's bactericidal action is the β-lactam ring, a four-membered cyclic amide. uomus.edu.iqwikipedia.org This structural feature is essential for its ability to inhibit bacterial cell wall synthesis. uomus.edu.iqdrugbank.comwikiwand.com
Conformational Strain and Reactivity Considerations
The fusion of the β-lactam ring to the six-membered dihydrothiazine ring in the cephalosporin (B10832234) core induces significant ring strain. uomus.edu.iqnih.gov This strain increases the reactivity of the β-lactam's carbonyl group, making it more susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in the bacterial cell wall. uomus.edu.iqnih.gov The acylation of these enzymes by the β-lactam antibiotic is an irreversible process that inhibits their function, ultimately leading to cell lysis. uomus.edu.iqnih.gov
The bicyclic structure of cephalosporins, including this compound, distorts the amide bond within the β-lactam ring, which prevents the typical resonance stabilization found in less strained amides. uomus.edu.iq This lack of resonance stabilization further enhances the electrophilicity of the carbonyl carbon, a key factor in its potent inhibitory action against bacterial transpeptidases. uomus.edu.iqnih.gov
Role of the Syn-Methoxyimino Group for Beta-Lactamase Stability and PBP Binding
A key innovation in third-generation cephalosporins like this compound is the presence of a syn-methoxyimino group on the C-7 acylamino side chain. bionity.comwikipedia.orgkarger.com
Steric Hindrance and Electronic Effects on Enzyme Interaction
The syn-configuration of the methoxyimino moiety provides significant steric hindrance, which protects the β-lactam ring from hydrolysis by many β-lactamase enzymes produced by Gram-negative bacteria. bionity.comwikipedia.orgkarger.com This structural feature is a primary reason for this compound's stability against a wide range of β-lactamases, allowing it to remain active against otherwise resistant bacteria. bionity.comchemicalbook.inasianjpr.com The aminothiazolyl and iminomethoxy groups in third-generation cephalosporins are credited with providing greater stability against chromosomal class C β-lactamases. researchgate.net
Contribution of the Thiazolyl Side Chain at C-7 to Specificity and Potency
The 2-amino-4-thiazolyl group at the C-7 position is another critical determinant of this compound's antibacterial spectrum and potency. uomus.edu.iqnih.govuobasrah.edu.iq
This aminothiazole ring enhances the penetration of the antibiotic through the outer membrane of Gram-negative bacteria. uobasrah.edu.iq The presence of this side chain, common to many third-generation cephalosporins, is associated with a significant increase in activity against these organisms. karger.com The combination of the aminothiazolyl group with the syn-methoxyimino moiety results in a synergistic effect, providing both enhanced Gram-negative activity and resistance to β-lactamases. dmpharma.co.inmcmaster.ca The C-7 side chain as a whole is a key factor in determining the drug's spectrum of activity and its classification as a third-generation cephalosporin. auburn.edu
| Compound/Moiety | Key Structural Feature | Contribution to Activity |
| This compound | β-lactam ring fused to a dihydrothiazine ring | Core structure responsible for inhibiting bacterial cell wall synthesis. uomus.edu.iqdrugbank.comwikiwand.com |
| syn-Methoxyimino group at C-7 | Provides stability against many β-lactamases through steric hindrance. bionity.comwikipedia.orgkarger.com | |
| 2-Amino-4-thiazolyl group at C-7 | Enhances penetration through the outer membrane of Gram-negative bacteria and increases potency. uobasrah.edu.iqkarger.com | |
| Thiotriazinedione moiety at C-3 | Metabolically stable group that contributes to the drug's long half-life. uobasrah.edu.iqbionity.comchemicalbook.in | |
| Penicillins | β-lactam ring fused to a thiazolidine (B150603) ring | Generally more susceptible to acid hydrolysis and some β-lactamases compared to cephalosporins. uomus.edu.iquobasrah.edu.iq |
| Cefotaxime (B1668864) | Acetyl group at C-3 | More susceptible to hydrolysis than this compound's C-3 side chain, leading to a shorter half-life. bionity.comwikipedia.org |
Specificity for Different Bacterial Targets and Antimicrobial Spectrum
This compound boasts a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. ontosight.aidrugbank.comnih.gov This is a direct result of its ability to effectively bind to and inhibit a variety of PBPs across different bacterial species. drugbank.comnih.gov Its structure, particularly the C-7 acylamino side chain, is a key determinant of its antibacterial spectrum. slideshare.net While it shows greater activity against many Gram-negative bacteria compared to earlier generation cephalosporins, it is less potent against many Gram-positive organisms. nih.gov this compound is particularly effective against multi-drug resistant Enterobacteriaceae. nih.gov However, its activity against Pseudomonas aeruginosa is limited. nih.gov The specificity for certain PBPs, such as PBP2x in Streptococcus pneumoniae and PBP3 in Gram-negative bacteria, contributes to its potent activity against these pathogens. mdpi.com
Importance of the Thiadiazole Ring and Methyl Group at C-3 of the Cephem Nucleus
Influence on Chemical Stability and Molecular Recognition
The 1,3,4-thiadiazole (B1197879) ring is a versatile scaffold in medicinal chemistry, known for its diverse biological activities. sifisheriessciences.com In the context of cephalosporins, the C-3 side chain, which includes the thiadiazole ring in this compound, is crucial for molecular recognition by bacterial target proteins. frontiersin.org
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational methods have become indispensable tools for understanding the intricate details of drug-receptor interactions at the molecular level.
Docking Studies with Penicillin-Binding Proteins and Beta-Lactamases
Molecular docking simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand (like this compound) to a protein target (like a PBP or β-lactamase). najah.eduresearchgate.net These studies have provided valuable insights into how this compound interacts with its targets. Docking simulations have shown that this compound can successfully bind to the active site of various PBPs from both Gram-positive and Gram-negative bacteria. plos.org
These studies reveal the specific amino acid residues that form hydrogen bonds and other interactions with different parts of the this compound molecule, stabilizing the drug-protein complex. najah.eduplos.org For instance, the carboxyl group of this compound is often seen interacting with conserved residues in the PBP active site. nih.gov Computational analyses have also been used to compare the binding of this compound to PBPs versus β-lactamases, suggesting that this compound may have a more favorable interaction with its target PBPs than with some resistance-conferring β-lactamases. nih.gov Docking studies have also been instrumental in understanding the mechanisms of resistance, for example, by showing how mutations in PBPs can alter the binding of this compound. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the physicochemical properties or structural features of a series of chemical compounds with their biological activity. In the context of this compound and its analogues, QSAR studies are instrumental in understanding the structural requirements for potent antibacterial activity and in guiding the design of novel, more effective derivatives. These models are built upon the principle that the biological activity of a compound is a function of its molecular structure.
Research Findings from Cephalosporin QSAR Studies
While specific QSAR studies focusing exclusively on a wide range of this compound derivatives are not extensively documented in publicly available literature, broader QSAR analyses of cephalosporins provide valuable insights that are applicable to this compound, a prominent member of this class. These studies have identified several key molecular descriptors that significantly influence the antibacterial potency of cephalosporins.
One such study focused on developing a QSAR model for a series of cephalosporin analogues against transpeptidase, a crucial enzyme in bacterial cell wall synthesis. researchgate.netwhitesscience.com The model, developed using Multiple Linear Regression (MLR), demonstrated high predictive efficiency, with a cross-validation coefficient (q²) of 0.9013 and a fraction of variance (r²) of 0.9014. researchgate.net The key descriptors identified in this model were:
Eccentric Connectivity Index (ECI): This topological descriptor reflects the complexity and branching of the molecular structure. The positive coefficient for ECI in the QSAR model suggests that a more complex and branched structure at the R1 and R2 positions of the cephalosporin core is favorable for enhanced transpeptidase inhibitory activity. researchgate.net
Fragment Complexity (FC): This descriptor quantifies the structural complexity of the molecule. The negative coefficient for FC indicates that excessive complexity in the substituents at R1 and R2 may decrease the inhibitory activity against transpeptidase. researchgate.net
Topological Polar Surface Area (TPSA): TPSA is a measure of the polar surface area of a molecule, which is crucial for its interaction with biological targets and for its transport properties. The positive coefficient for TPSA suggests that an increase in the polar surface area at the R1 and R2 substituents is beneficial for antibacterial activity. researchgate.net
Another QSAR analysis of five generations of cephalosporins against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) revealed the importance of steric and electronic properties of the substituents. nih.gov The study highlighted that substitutions with greater volume and polarity on the R2 side chain of the cephem nucleus increase the potency against MSSA. nih.gov Specifically, polar nitrogen atoms at the alpha-carbon of the substituent were found to have the best effect. nih.gov Furthermore, increasing the volume and polarity of the R1 side chain was also found to enhance antibacterial activity. nih.gov
A study on the antimicrobial activity of cephalosporins against resistant Neisseria gonorrhoeae developed a partial least squares (PLS) model with a high correlation coefficient (r² of 0.999) and a cross-validated r² of 0.951. nih.gov This underscores the potential of QSAR models to predict the activity of cephalosporins against resistant bacterial strains. nih.gov
Application to this compound Derivatives
The insights from these general cephalosporin QSAR studies can be directly applied to understand the structure-activity relationships of this compound and to guide the design of its novel derivatives. For instance, a study on the synthesis of new this compound derivatives involved the modification of the 2-aminothiazolyl group. uobaghdad.edu.iq The synthesized derivatives, which included various aliphatic and aromatic amines, showed promising antibacterial and antifungal activities. uobaghdad.edu.iq
A hypothetical QSAR model for these newly synthesized this compound derivatives would likely involve descriptors similar to those identified in the broader cephalosporin studies. The following table outlines some of the key descriptors and their likely influence on the activity of this compound analogues.
| Descriptor Category | Specific Descriptor | Likely Influence on Activity of this compound Derivatives | Rationale from Cephalosporin QSAR Studies |
| Topological | Eccentric Connectivity Index (ECI) | Positive | Increased complexity at R1 and R2 enhances transpeptidase inhibition. researchgate.net |
| Topological | Fragment Complexity (FC) | Negative | Excessive complexity can hinder interaction with the target enzyme. researchgate.net |
| Physicochemical | Topological Polar Surface Area (TPSA) | Positive | Increased polarity at R1 and R2 is favorable for activity. researchgate.net |
| Steric | Molar Volume/Refractivity | Positive (within limits) | Larger, more polarizable substituents on the R1 and R2 side chains can enhance activity. nih.gov |
| Electronic | Presence of Polar Nitrogen Atoms | Positive | Enhances interaction with the target, particularly at the R2 side chain. nih.gov |
The development of a specific and robust QSAR model for a series of this compound derivatives would require the synthesis of a diverse set of analogues and the determination of their antibacterial activity against various bacterial strains. The resulting model could then be used to predict the activity of virtual compounds, thereby accelerating the discovery of new and more potent this compound-based antibiotics.
Future Research Directions and Novel Approaches in Ceftriaxone Studies
Design and Synthesis of New Ceftriaxone Derivatives to Combat Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Research efforts are increasingly focused on modifying existing effective antibiotics like this compound to restore or enhance their activity against resistant pathogens.
To counter growing resistance, scientists are designing new this compound derivatives and hybrid molecules. One approach involves the chemical modification of the 2-aminothiazole (B372263) group of this compound. In one study, this compound was first treated with chloroacetyl chloride to add a linker, which was then reacted with various aliphatic and aromatic amines. uobaghdad.edu.iqresearchgate.net This yielded a series of new derivatives that demonstrated an expanded antimicrobial spectrum, exhibiting antifungal activity in addition to the parent drug's antibacterial effects. uobaghdad.edu.iqresearchgate.net The resulting compounds showed excellent activity against selected microorganisms when compared to this compound itself. uobaghdad.edu.iqresearchgate.net
Another strategy is the creation of hybrid molecules, where two or more pharmacophores are linked together. semanticscholar.org This approach is hypothesized to yield benefits that are absent in the individual components. semanticscholar.org For instance, polymer-lipid hybrid nanoparticles (PLNs) have been used as a carrier for this compound. researchgate.net These nanoparticles, composed of materials like chitosan (B1678972) and glycerol (B35011) monostearate, can be loaded with this compound to enhance its effectiveness. researchgate.net Studies have shown that such hybrid systems can improve the mortality rate of E. coli and reduce the resistance of E. faecium. researchgate.net Similarly, incorporating this compound into nanofiber sheets made from polymers like polyvinyl alcohol (PVA) and cellulose (B213188) acetate (B1210297) (CA) has shown potential. nih.govresearchgate.net These drug-loaded nanofibers displayed significant zones of inhibition against both E. coli and S. aureus, suggesting that even a small amount of the drug in the nanofiber is sufficient for antibacterial action. nih.gov
Other synthetic explorations include creating imine derivatives by reacting this compound with various aldehydes. One such derivative showed significant antibacterial efficacy against Staphylococcus aureus and Escherichia coli. arikesi.or.id The development of hybrid antibiotics is seen as a promising strategy to combat more virulent and resistant bacterial strains. semanticscholar.org
Table 1: Examples of Novel this compound Derivatives and Hybrids
| Derivative/Hybrid Type | Modification Detail | Target Pathogens | Key Finding | Reference(s) |
|---|---|---|---|---|
| Amine Derivatives | Chloroacetyl chloride linker added to 2-aminothiazole group, then conjugated with various amines. | Bacteria and Fungi | Broadened antimicrobial spectrum to include antifungal activity. | uobaghdad.edu.iqresearchgate.net |
| Polymer-Lipid Nanoparticles | This compound loaded into chitosan-based hybrid nanoparticles. | E. coli, E. faecium | Enhanced antibacterial effect and reduced bacterial resistance. | researchgate.net |
| Polymer Nanofibers | This compound incorporated into polyvinyl alcohol (PVA) and cellulose acetate (CA) nanofibers. | E. coli, S. aureus | Nanofibers with 5% this compound created inhibition zones of 20-25 mm. | nih.govresearchgate.net |
| Imine Derivatives | Reaction of this compound with aldehydes (e.g., 5-Chloro-2-hydroxybenzaldehyde). | S. aureus, E. coli | Derivative C showed a 33 mm inhibition zone against S. aureus. | arikesi.or.id |
Understanding how this compound interacts with its molecular targets is crucial for designing more potent derivatives. This compound functions by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for constructing the peptidoglycan layer of the cell wall. tandfonline.com X-ray crystallography studies that capture the structure of PBPs in complex with β-lactam antibiotics provide atomic-level insights into the mechanisms of both action and resistance.
For example, crystal structures of PBP4 and PBP5 from Enterococci, which confer resistance, have been determined in their apo (unbound) form and as complexes with β-lactams like benzylpenicillin and ceftaroline. osti.gov These studies reveal small but significant differences in how the antibiotics bind, which likely contribute to decreased efficacy. osti.gov In resistant strains of Neisseria gonorrhoeae, mutations in its PBP2 hinder the conformational changes required for efficient binding and acylation by this compound. acs.org Crystal structures show that while the β3-β4 loop in the wild-type PBP2 moves toward the active site upon binding this compound, this movement is absent in the resistant version. acs.org
Co-crystallization experiments are a key part of this research. Typically, the target protein is crystallized in the presence of a high concentration of the inhibitor. fortunejournals.comfortunejournals.com The resulting crystal structures can reveal the precise interactions between the drug and the active site. For instance, the structure of S. pneumoniae PBP2x was determined in complex with cefuroxime, a related cephalosporin (B10832234). asm.org Such structural data is invaluable for structure-based drug design, allowing researchers to create new molecules that can overcome resistance mutations by forming more stable interactions with the target PBP. The knowledge gained from these studies can guide the synthesis of novel ureidopenicillins, which have shown higher potency against this compound-resistant PBP2 than this compound itself. acs.org
Exploration of Novel Scaffolds and Hybrid Molecules
High-Throughput Screening for Novel Antimicrobial Interactions (in vitro)
High-throughput screening (HTS) is a powerful method for rapidly testing thousands of chemical compounds to identify new drugs or new activities for existing ones. In the context of this compound, HTS can be used to discover novel compounds that either inhibit its resistance mechanisms or act in synergy with it.
One innovative HTS assay was developed to find new inhibitors of Penicillin-Binding Protein 2 (PBP 2) from Neisseria gonorrhoeae, a key target for this compound and a bacterium for which resistance is a major concern. plos.org This assay uses fluorescence polarization (FP) to monitor the binding of a fluorescent penicillin (Bocillin-FL) to PBP 2. When a compound from a chemical library displaces the fluorescent probe, it signals a potential inhibitor. plos.org A screen of 50,000 compounds using this method successfully identified 32 initial hits, including a cephalosporin that validated the assay's effectiveness. plos.org Further testing of these hits led to the discovery of seven compounds with antimicrobial activity against both susceptible and resistant strains of N. gonorrhoeae. plos.org This demonstrates the validity of using HTS to find novel, non-β-lactam inhibitors that could potentially be used alongside this compound.
Beyond finding new inhibitors, in-vitro studies also investigate interactions between this compound and other substances, which is critical for understanding potential synergistic or antagonistic effects. amazon.comirjpms.com For example, studies have examined the complexation of this compound with metal ions like zinc and calcium. irjpms.com These interactions were found to reduce the antimicrobial activity of this compound in vitro, as measured by a decrease in the zone of inhibition against Staphylococcus aureus. irjpms.com Such studies, while not always "high-throughput," provide crucial data on how other compounds can modulate this compound's efficacy and can be foundational for more extensive screening campaigns, such as exploring synergistic effects with plant extracts or other antibiotics. mdpi.com
Combinatorial Chemistry Approaches for this compound-Based Libraries
Combinatorial chemistry has become a pivotal tool in drug discovery, enabling the rapid synthesis of large numbers of compounds for screening. slideshare.netslideshare.netwikipedia.org This approach can be applied to generate libraries of this compound derivatives to explore new chemical space and identify compounds with enhanced properties. The fundamental principle involves preparing extensive libraries of molecules and subsequently identifying those with potential utility. wikipedia.org
A key strategy in creating this compound-based libraries is the chemical modification of its core structure. For instance, the 2-aminothiazolyl group of this compound can be derivatized. researchgate.netuobaghdad.edu.iq One reported synthesis involved reacting this compound with chloroacetyl chloride to introduce a linker, which was then conjugated with various aliphatic and aromatic amines. researchgate.netuobaghdad.edu.iq This method yielded a series of new this compound derivatives. researchgate.netuobaghdad.edu.iq The synthesis of such derivatives often employs straightforward methodologies to achieve excellent yields. researchgate.netuobaghdad.edu.iq
Another approach involves the synthesis of this compound-based Schiff base complexes. eui.eu For example, a Schiff base can be formed by reacting this compound with 2,6-diaminopyridine, which can then be used to create various transition metal complexes. eui.eu The resulting compounds can be characterized by techniques like FTIR spectroscopy and elemental microanalysis. researchgate.netuobaghdad.edu.iq These combinatorial approaches allow for the generation of diverse libraries of this compound analogs, which can then be screened for desired biological activities. researchgate.netuobaghdad.edu.iqeui.eu The overarching goal is to produce a multitude of similar molecules under the same reaction conditions to efficiently expand the chemical diversity for subsequent screening. slideshare.net
Phenotypic Screening of this compound-Drug Combinations (in vitro)
Phenotypic screening of drug combinations in vitro is a crucial strategy to identify synergistic interactions that can combat antimicrobial resistance. This approach involves testing this compound in combination with other antimicrobial agents to assess their combined effect on bacterial growth.
Several studies have investigated the in vitro synergy of this compound with other β-lactam antibiotics. For instance, the combination of ampicillin (B1664943) and this compound has shown synergistic and bactericidal activity against some strains of Enterococcus faecalis. openmicrobiologyjournal.commdpi.com Checkerboard assays and time-kill curves are common methods used to evaluate these interactions. openmicrobiologyjournal.comnih.gov In one study, the combination of penicillin and this compound was synergistic against 15 out of 29 E. faecalis isolates, while ampicillin with this compound showed synergy against 22 of the 29 isolates. nih.gov The synergistic effect can be influenced by the minimum inhibitory concentration (MIC) of this compound for the specific isolate. nih.govresearchgate.net For isolates with lower this compound MICs (≤256 mg/L), both penicillin and ampicillin combinations showed comparable synergistic effects. nih.govresearchgate.net
The combination of this compound with other classes of antibiotics has also been explored. The association of this compound with fosfomycin (B1673569) has demonstrated a high synergistic effect against E. faecalis isolates from patients with infective endocarditis. karger.com Another study reported that a combination of this compound, sulbactam (B1307), and EDTA was highly effective against various Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.gov
Furthermore, combinations with non-antibiotic compounds have been investigated. For example, cranberry pomace extracts have been shown to potentiate the inhibitory activity of this compound against multidrug-resistant E. coli. frontiersin.org Phenotypic screening for extended-spectrum β-lactamase (ESBL) production often involves testing this compound in combination with a β-lactamase inhibitor like clavulanic acid. mdpi.com
Interactive Table: In Vitro Synergy of this compound Combinations
| Combination | Organism | Key Finding | Reference |
|---|---|---|---|
| This compound + Ampicillin | Enterococcus faecalis | Synergistic and bactericidal against some strains. openmicrobiologyjournal.commdpi.com | openmicrobiologyjournal.commdpi.com |
| This compound + Penicillin | Enterococcus faecalis | Synergistic in 15/29 isolates. nih.gov | nih.gov |
| This compound + Fosfomycin | Enterococcus faecalis | High synergistic effect observed. karger.com | karger.com |
| This compound + Sulbactam + EDTA | Gram-negative bacteria | Highly effective, including against MDR strains. nih.govnih.gov | nih.govnih.gov |
| This compound + Cranberry Pomace Extract | Escherichia coli | Potentiated inhibitory activity against MDR E. coli. frontiersin.org | frontiersin.org |
Advanced Analytical Techniques for Trace Analysis and Metabolomics of this compound
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of this compound and its related substances, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). mdpi.comrsc.orgrsc.org UHPLC methods provide enhanced resolution, improved sensitivity, and shorter run times, making them ideal for complex analyses such as impurity profiling and pharmacokinetic studies. rsc.orgrsc.orgunesp.br
Several UHPLC methods have been developed and validated for the determination of this compound in various matrices, including plasma and peritoneal fluid. unesp.br These methods have demonstrated good linearity over a wide concentration range and have been successfully applied to pharmacokinetic profile studies. unesp.br For instance, a validated UHPLC method for this compound in plasma and peritoneal fluid showed linearity between 0.49 and 500 μg/mL for plasma and between 0.24 and 500 μg/mL for peritoneal fluid. unesp.br
In the context of quality control, UHPLC is instrumental for impurity profiling of this compound. rsc.orgrsc.org Researchers have developed new reversed-phase UHPLC methods that can comprehensively measure impurities in this compound, overcoming the limitations of older HPLC methods, such as lack of selectivity and long analysis times. rsc.orgrsc.org By systematically optimizing critical method parameters like mobile phase composition and pH, a complete separation of the impurity profile can be achieved in as little as 10 minutes. rsc.orgrsc.org
UHPLC is often coupled with mass spectrometry (UHPLC-MS/MS) for even greater sensitivity and selectivity in detecting this compound and its metabolites. mdpi.comnih.govresearchgate.net This combination is particularly useful for quantifying low levels of the drug and its byproducts in biological and environmental samples. researchgate.netd-nb.info
Interactive Table: Comparison of Chromatographic Methods for this compound Analysis
| Method | Matrix | Key Advantages | Reference |
|---|---|---|---|
| UHPLC-UV | Plasma, Peritoneal Fluid | Improved sensitivity, applicable to pharmacokinetic studies. unesp.br | unesp.br |
| UHPLC | Drug Substance | Comprehensive impurity profiling, short run time (~10 min). rsc.orgrsc.org | rsc.orgrsc.org |
| UHPLC-MS/MS | Human Plasma | High sensitivity and selectivity for this compound and metabolites. researchgate.net | researchgate.net |
| HPLC-UV | Pharmaceutical Injections | Specific, accurate, precise, and linear for this compound determination. researchgate.net | researchgate.net |
Application of Ion Mobility Spectrometry (IMS) in this compound Research
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nist.govscielo.org.co When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly valuable in the analysis of complex mixtures. nih.gov
While direct applications of IMS in this compound research are not extensively documented in the provided results, the principles of the technique suggest its potential utility. IMS is widely used for the detection of narcotics and explosives and can be applied to almost any molecule that can be ionized. nist.govscielo.org.co Its ability to separate ions based on their physical properties could be leveraged for the structural characterization of this compound and its metabolites or degradation products.
For example, in the analysis of a metallo-beta-lactamase, ion mobility-quadrupole-time of flight mass spectrometry was used to characterize the enzyme's activity on substrates including this compound. biorxiv.org This indicates the applicability of IMS-based techniques in studying the interactions of this compound with its targets.
Furthermore, given the increasing concern over adverse events associated with this compound, IMS could potentially be used in screening for contaminants or counterfeit drug products, a role it already plays in national security for detecting illicit substances. nist.govreginfo.gov The rapid and robust nature of IMS makes it suitable for high-throughput screening applications. nist.gov
Systems Biology Approaches to this compound Action and Resistance
Transcriptomics and Proteomics of Bacterial Response to this compound Exposure
Systems biology approaches, particularly transcriptomics and proteomics, provide a global view of the molecular changes that occur in bacteria upon exposure to antibiotics like this compound. These techniques are crucial for understanding the mechanisms of action, tolerance, and resistance.
Transcriptomic studies, often using RNA-sequencing (RNA-Seq), have been employed to investigate the gene expression profiles of bacteria in response to this compound. In Neisseria gonorrhoeae, transcriptomic profiling of strains with induced this compound tolerance revealed significant changes in gene expression. preprints.org For example, after prolonged exposure to this compound, a downregulation of ribosomal genes and other genes like secB (a protein-export chaperone) was observed, suggesting a slowdown of metabolic processes as a stress response. preprints.org Conversely, certain transporter genes were upregulated. preprints.org Transcriptional profiling can also help define signatures of susceptibility, where susceptible bacteria exhibit a distinct stress response that is absent in resistant isolates. rit.edu
Proteomics, the large-scale study of proteins, complements transcriptomics by providing information about the proteins that are actually expressed and functional in the cell. Comparative proteomics of N. gonorrhoeae strains with different levels of susceptibility to extended-spectrum cephalosporins (ESCs) has shown that exposure to this compound leads to differential protein expression. excli.de These studies are vital for identifying proteins involved in the resistance mechanism.
In Escherichia coli, transcriptomic analysis following exposure to a combination of this compound and cranberry pomace extracts revealed the downregulation of genes associated with drug efflux pumps, such as tolC. frontiersin.org This suggests that the cranberry extract may potentiate this compound's effect by inhibiting mechanisms that pump the antibiotic out of the bacterial cell. frontiersin.org Similarly, studies on Staphylococcus aureus have shown that sub-inhibitory concentrations of this compound can induce biofilm formation and upregulate the expression of biofilm-related genes like atl and sarA. nih.gov
Interactive Table: Key Gene/Protein Changes in Bacteria Exposed to this compound
| Organism | Condition | Key Gene/Protein Changes | Implication | Reference |
|---|---|---|---|---|
| Neisseria gonorrhoeae | This compound Tolerance | Downregulation of ribosomal genes, secB. Upregulation of transporter genes. | Metabolic slowdown as a stress response. | preprints.org |
| Escherichia coli | This compound + Cranberry Extract | Downregulation of tolC and associated regulons. | Inhibition of drug efflux pumps. | frontiersin.org |
| Staphylococcus aureus | Sub-inhibitory this compound | Upregulation of biofilm genes atl and sarA. | Induction of biofilm formation. | nih.gov |
| Neisseria gonorrhoeae | This compound Exposure | Differential protein expression in susceptible vs. resistant strains. | Identification of resistance-related proteins. | excli.de |
Metabolomic Profiling of this compound-Treated Bacterial Cultures
Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, offers a powerful lens through which to view the intricate biochemical consequences of antibiotic treatment. By capturing a snapshot of the metabolic state of bacteria, this approach can reveal the mechanisms of drug action, identify pathways associated with resistance, and uncover potential strategies to restore antibiotic susceptibility. nih.govnih.gov The application of metabolomics to this compound-treated bacterial cultures has begun to yield significant insights, particularly in understanding resistance mechanisms. nih.gov
A key area of investigation has been the comparison of metabolic profiles between this compound-resistant and this compound-susceptible bacterial strains. Studies utilizing liquid chromatography-mass spectrometry (LC-MS)-based metabolomics have demonstrated that the metabolic state of bacteria is intrinsically linked to their antibiotic resistance patterns. nih.govfrontiersin.org For instance, research on Salmonella Derby has shown that strains resistant to this compound exhibit distinct metabolic signatures compared to their susceptible counterparts. nih.govbohrium.com
One of the most notable findings in this compound-resistant S. Derby is the significant alteration in glutathione (B108866) biosynthesis. nih.govbohrium.com Metabolomic analysis revealed that the abundances of oxidized glutathione (GSSG) and citrulline were markedly suppressed in resistant strains. nih.govbohrium.com This suggests that the metabolic reprogramming of the glutathione pathway is a crucial factor in modulating the resistance of S. Derby to this compound. bohrium.com Pathway enrichment analysis confirmed that glutathione metabolism was closely associated with cephalosporin resistance in these bacteria. bohrium.com
Further experimental validation has shown that manipulating these metabolic pathways can directly impact antibiotic susceptibility. The addition of exogenous GSSG or citrulline to the culture medium was found to restore the susceptibility of multidrug-resistant S. Derby to this compound. nih.govbohrium.com This finding highlights the potential for developing strategies that target bacterial metabolism to overcome antibiotic resistance. nih.gov By altering the metabolic profile of a resistant strain to more closely resemble that of a susceptible one, it may be possible to reverse the resistance phenotype. nih.gov
The table below summarizes the key differential metabolites identified in this compound-resistant S. Derby.
| Metabolite | Observed Change in Resistant Strain | Associated Pathway | Reference |
|---|---|---|---|
| Oxidized Glutathione (GSSG) | Suppressed | Glutathione Metabolism | nih.govbohrium.com |
| Citrulline | Suppressed | Arginine and Proline Metabolism | nih.govbohrium.com |
| Reduced Glutathione (GSH) | Altered | Glutathione Metabolism | bohrium.com |
These findings underscore the value of metabolomic profiling as a tool for future research. It not only helps in elucidating the complex interactions between antibiotics and bacteria but also opens avenues for discovering metabolic modulators that could serve as adjuvants to traditional antibiotic therapy. nih.govbohrium.com
Theoretical and Computational Studies on this compound Dynamics and Interactions
Theoretical and computational chemistry methods have become indispensable tools for investigating the molecular-level details of drug-target interactions and the intrinsic properties of drug molecules. researchgate.net For this compound, these approaches, including molecular dynamics simulations and quantum chemical calculations, provide insights that are often inaccessible through experimental techniques alone. They allow for the detailed examination of the dynamic processes governing the binding of this compound to its targets and the electronic factors that determine its reactivity and stability. nih.govnih.gov
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations have been crucial for elucidating the intricate details of its interaction with its primary bacterial target, the penicillin-binding proteins (PBPs). nih.govnih.gov These simulations provide a dynamic view of the binding process, revealing conformational changes, key interactions, and the energetic landscapes of the drug-target complex. dntb.gov.uaresearchgate.net
A significant body of research has focused on using MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, to understand the mechanisms of this compound resistance in Neisseria gonorrhoeae. nih.govdntb.gov.uamdpi.com These studies have modeled the interaction between this compound and various mutant forms of PBP2, the enzyme responsible for cell wall synthesis. nih.govdntb.gov.ua The simulations reveal that the acylation reaction, where this compound forms a covalent bond with a serine residue in the PBP2 active site, is a multi-step process. mdpi.comnih.gov
In the wild-type (susceptible) PBP2, the reaction typically proceeds through three steps: a nucleophilic attack, the cleavage of the C-N bond in the β-lactam ring, and the elimination of the leaving group. nih.govmdpi.com However, in resistant mutant strains, MD simulations have shown that the second and third steps can occur simultaneously. nih.govmdpi.com The simulations also pinpoint the initial nucleophilic attack as the rate-determining step, with the energy barrier for this step being higher in resistant strains. dntb.gov.uanih.gov
| Finding | Computational Method | Bacterial Strain/Target | Significance | Reference |
|---|---|---|---|---|
| Acylation mechanism involves two steps in resistant PBP2 variants. | QM/MM MD | N. gonorrhoeae PBP2 (mutant strains) | Reveals how mutations alter the reaction pathway compared to wild-type. | nih.govmdpi.comnih.gov |
| Energy barrier for the initial nucleophilic attack is increased in resistant strains. | QM/MM MD | N. gonorrhoeae PBP2 (mutant strains) | Identifies the kinetic basis for reduced acylation efficiency and resistance. | dntb.gov.uamdpi.com |
| Conformation of the β3-β4 loop is unfavorable for substrate binding in resistant strains. | Classical MD & Dynamical Network Analysis | N. gonorrhoeae PBP2 (mutant strains) | Explains the reduced binding affinity (increased KS) component of resistance. | dntb.gov.uaresearchgate.netmdpi.com |
| Identified a putative binding site for this compound on lysozyme. | Molecular Docking & MD | Hen Egg White Lysozyme (HEWL) | Suggests a chaperone-like, anti-aggregation effect of this compound. | nih.gov |
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govbas.bg These methods provide fundamental insights into the stability of this compound, its degradation pathways, and the electronic properties that govern its interaction with biological targets. nih.govirb.hr
Studies employing DFT have been instrumental in understanding the hydrolysis and photolysis of this compound. nih.govresearchgate.net By calculating parameters like bond dissociation energies and using conceptual DFT tools such as Fukui functions, researchers can predict which parts of the this compound molecule are most susceptible to radical attack or hydrolysis. nih.gov For instance, Fukui electrophilicity indices (f+) calculated for the carbonyl carbon atom of the β-lactam ring show how its reactivity is enhanced upon binding to the PBP2 active site. mdpi.com In susceptible strains, the interaction with the enzyme's oxyanion hole polarizes the carbonyl group, leading to a higher electrophilicity index and a more efficient subsequent nucleophilic attack by the active site serine. mdpi.com In resistant strains, this activation is less efficient, correlating with a higher energy barrier for the reaction. mdpi.com
Quantum chemical calculations have also been used to rationalize the stability of this compound in different solvent environments. For example, computational analysis helped to explain the stabilizing effect observed when this compound is dissolved in a mixture of D2O/H2O, attributing it to the kinetic isotope effect on the rate-limiting step of hydrolysis. irb.hr DFT calculations of the reaction energy profile for β-lactam hydrolysis have shown that the process involves a rate-limiting nucleophilic water attack on the β-lactam amide carbon. irb.hr
These theoretical approaches have also been applied to study the interaction of this compound with other molecules, such as amino acids. The interaction between this compound and phenylalanine has been investigated using DFT to calculate the optimized geometries and electronic properties of the resulting complex. bas.bg
| Calculated Parameter/Finding | Computational Method | Area of Study | Significance | Reference |
|---|---|---|---|---|
| Fukui electrophilicity index (f+) | DFT (within QM/MM) | Reactivity at PBP2 active site | Quantifies the activation of the β-lactam carbonyl carbon for nucleophilic attack. Higher values in susceptible strains correlate with lower reaction barriers. | mdpi.com |
| Gibbs energy profiles | DFT (within QM/MM) | Acylation reaction mechanism | Determines the energy barriers and stability of intermediates for the reaction of this compound with PBP2. | mdpi.com |
| Bond dissociation energies | DFT | Degradation mechanisms | Helps to understand the degradation mechanism of this compound by identifying the weakest bonds susceptible to cleavage. | nih.gov |
| Reaction energy profile for hydrolysis | DFT | Chemical stability | Provides a plausible mechanism for this compound degradation in aqueous solutions and explains the kinetic isotope effect. | irb.hr |
Q & A
Q. What are the standard pharmacokinetic parameters of ceftriaxone in humans, and how are they determined experimentally?
Pharmacokinetic parameters (e.g., elimination half-life, volume of distribution, clearance) are determined via high-performance liquid chromatography (HPLC) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) to quantify plasma and urine concentrations after intravenous administration. Dose-ranging studies (e.g., 0.5–2 g) in crossover designs allow calculation of linear two-compartment model parameters, accounting for concentration-dependent protein binding .
Q. Which experimental models are used to assess this compound’s neuroprotective effects in cerebral ischemia?
Rodent models of bilateral carotid artery occlusion with induced hypotension (30–35 mmHg) are common. Outcomes include Bederson Motor Scale scores for motor deficits and biomarkers like malondialdehyde (MDA) to quantify oxidative stress. Statistical validation requires ANOVA with post-hoc tests (e.g., Duncan’s test) to compare treatment groups against controls .
Q. What validated analytical methods ensure accurate quantification of this compound in biological samples?
LC-MS/MS is the gold standard, validated per FDA/EMA guidelines. Key steps include protein precipitation, chromatographic separation (C18 columns), and mass transitions (e.g., m/z 554→396 for this compound). Intra-day and inter-day variability should be <10%, with linear ranges covering clinical concentrations (1–64 mg/L) .
Q. How do researchers ensure reproducibility in this compound studies involving animal models?
Reproducibility requires strict adherence to protocols for ischemia induction (e.g., occlusion duration), blinding during outcome assessments (e.g., Bederson scoring), and standardized biomarker assays. Raw data (e.g., MDA values) should be archived, and statistical power analysis must justify sample sizes .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
Dose-response curves are analyzed using nonlinear regression (e.g., sigmoidal Emax models). For discrete outcomes (e.g., motor scores), non-parametric tests (e.g., Kruskal-Wallis) or mixed-effects ANOVA account for repeated measures. Significance thresholds (p < 0.05) must be predefined .
Advanced Research Questions
Q. How can discrepancies between tissue and serum biomarkers in this compound studies be resolved?
Discrepancies (e.g., tissue vs. serum MDA levels) arise from differential drug penetration or compartment-specific oxidative stress. Multivariate analysis (e.g., partial least squares regression) and complementary biomarkers (e.g., glutathione levels) reconcile these differences. Tissue-specific pharmacokinetic modeling may clarify exposure-response relationships .
Q. What methodological considerations are critical for simulating this compound’s pharmacokinetics alongside other antibiotics in vitro?
Parallel experimental designs in hollow-fiber infection models require validated drug assays (e.g., modified HPLC for this compound, meropenem, ceftazidime). Drug interactions (e.g., protein binding competition) must be quantified, and stability tests ensure no degradation during prolonged incubations .
Q. How does this compound’s concentration-dependent protein binding affect pharmacokinetic modeling across doses?
Nonlinear mixed-effects modeling (NONMEM) accounts for saturable protein binding. Parameters like free fraction (fu) are estimated iteratively using iterative two-stage Bayesian methods. Dose adjustments are validated via simulations to predict unbound drug concentrations at therapeutic targets .
Q. What strategies optimize this compound removal from wastewater while addressing its environmental stability?
Advanced oxidation processes (e.g., UV/H2O2) degrade this compound via hydroxyl radical generation. Kinetic studies monitor degradation rates (LC-MS/MS), and toxicity assays (e.g., Microtox) confirm reduced ecotoxicity. Process optimization requires response surface methodology (RSM) to balance efficiency and cost .
Q. How can experimental designs minimize confounding variables when assessing this compound’s impact on oxidative stress?
Randomized block designs control for inter-subject variability. Sham-operated controls isolate ischemia-specific effects, while co-administration of antioxidants (e.g., N-acetylcysteine) tests additive effects. Multivariate ANOVA identifies interactions between this compound and confounding factors (e.g., surgical stress) .
Q. Methodological Notes
- Data Contradiction Analysis : Use meta-analytic frameworks (e.g., random-effects models) to synthesize conflicting results across studies, adjusting for heterogeneity via I² statistics .
- Experimental Replication : Detailed protocols (e.g., ischemia induction timepoints) and raw data transparency are critical for replication, as per the ARRIVE guidelines .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
